3,4'-Dinitrobenzophenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-nitrophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-13(9-4-6-11(7-5-9)14(17)18)10-2-1-3-12(8-10)15(19)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCOKXUTZGBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509043 | |
| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1469-74-5 | |
| Record name | (3-Nitrophenyl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Dinitrobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of 3,4'-Dinitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4'-Dinitrobenzophenone. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structural information, physical characteristics, and spectral data. Furthermore, it outlines a plausible experimental protocol for its synthesis and a key chemical reaction, supplemented by logical workflow diagrams created using Graphviz.
Introduction
This compound is an organic compound featuring a benzophenone core substituted with two nitro groups at the 3 and 4' positions. The presence of these electron-withdrawing nitro groups significantly influences the chemical reactivity and physical properties of the molecule. This compound serves as a key intermediate in the synthesis of various organic molecules, including the corresponding di-amino derivatives which are precursors for polymers and dyes. Understanding its properties is crucial for its effective utilization in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. All quantitative data has been compiled into structured tables for clarity and ease of comparison.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | (3-nitrophenyl)(4-nitrophenyl)methanone | [1] |
| CAS Number | 1469-74-5 | [1] |
| Molecular Formula | C₁₃H₈N₂O₅ | [1] |
| Molecular Weight | 272.22 g/mol | |
| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |
| InChI Key | ZEGCOKXUTZGBGN-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Value | Reference |
| Physical State | Crystalline powder | |
| Color | Tan to light brown | [2] |
| Melting Point | 173 °C | |
| Boiling Point | 471.4 °C (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [3] |
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While direct access to full spectral data is limited, the following sections provide an interpretation based on available information and established principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the two phenyl rings are chemically non-equivalent and will show distinct signals. The electron-withdrawing nature of the nitro groups will cause the adjacent protons to resonate at a lower field (higher ppm). The splitting patterns will be influenced by ortho, meta, and para couplings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to have a chemical shift in the range of δ 190-200 ppm. The carbons attached to the nitro groups will also be significantly downfield. Aromatic carbons typically appear in the δ 120-150 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the functional groups present. Key expected peaks include:
-
C=O stretch (ketone): ~1650-1680 cm⁻¹
-
N-O asymmetric stretch (nitro group): ~1500-1550 cm⁻¹
-
N-O symmetric stretch (nitro group): ~1330-1370 cm⁻¹
-
C-N stretch: ~800-900 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C stretch: ~1450-1600 cm⁻¹
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M+) for this compound would be observed at m/z = 272. The fragmentation pattern is expected to show losses of the nitro groups (NO₂, m/z = 46) and the carbonyl group (CO, m/z = 28). Characteristic fragments corresponding to the nitrophenyl and benzoyl cations are also anticipated.
Experimental Protocols
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound can be achieved via a two-step process involving a Friedel-Crafts acylation followed by nitration.
Step 1: Friedel-Crafts Acylation of Nitrobenzene with 4-Nitrobenzoyl Chloride
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add nitrobenzene (1.0 equivalent) to the flask. Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, 2M sodium hydroxide solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-nitrobenzophenone. Purify further by recrystallization or column chromatography.
Step 2: Nitration of 3-Nitrobenzophenone
-
Reaction Setup: In a round-bottom flask, dissolve the 3-nitrobenzophenone obtained from Step 1 in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude this compound and purify by recrystallization from a suitable solvent such as ethanol or acetic acid.
Reduction to 3,4'-Diaminobenzophenone
This compound can be reduced to the corresponding diamine, which is a valuable monomer for high-performance polymers.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in ethanol or acetic acid.
-
Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, excess) or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction: If using SnCl₂, heat the mixture under reflux until the reaction is complete (monitored by TLC). For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
-
Work-up (for SnCl₂ reduction): Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate.
-
Work-up (for catalytic hydrogenation): Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the organic extract or the filtrate under reduced pressure. Purify the resulting 3,4'-Diaminobenzophenone by recrystallization.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and a key reaction of this compound.
Caption: Synthesis of this compound.
Caption: Reduction of this compound.
Safety Information
This compound is classified as a flammable solid and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data, interpreted spectral information, and detailed experimental protocols offer a solid foundation for researchers and scientists working with this compound. The provided visualizations of the synthetic and reactive pathways aim to facilitate a clearer understanding of the chemical transformations involving this important intermediate.
References
In-Depth Technical Guide: Solubility of 3,4'-Dinitrobenzophenone in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3,4'-Dinitrobenzophenone, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. It includes established experimental protocols and, for comparative context, qualitative solubility information for structurally related compounds.
Introduction to the Solubility of this compound
This compound is an aromatic ketone containing two nitro groups, which significantly influence its physicochemical properties, including its solubility. The presence of the polar nitro groups and the relatively nonpolar benzophenone backbone results in a molecule with moderate polarity. Understanding its solubility in various common organic solvents is crucial for its synthesis, purification, crystallization, and formulation in potential applications.
Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and toluene could not be located. However, based on the solubility of structurally similar compounds like benzophenone and dinitrophenol, a qualitative assessment can be made. Benzophenone, the parent compound, is soluble in many organic solvents[1][2][3]. Dinitrophenol isomers are reported to be soluble in solvents like ethanol, chloroform, and diethyl ether. It is therefore anticipated that this compound will exhibit solubility in a range of polar and nonpolar organic solvents.
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, established experimental methods should be employed. The following protocols describe the widely accepted shake-flask method coupled with gravimetric analysis for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene (analytical grade or higher)
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or incubator with temperature control
-
Glass vials or flasks with airtight seals
-
Magnetic stirrers and stir bars (optional)
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
Drying oven
-
Desiccator
-
Analytical instrumentation for concentration analysis (e.g., HPLC-UV, UV-Vis spectrophotometer)
-
Experimental Workflow: Shake-Flask Method
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method.
Caption: Workflow for solubility determination.
Detailed Methodologies
2.3.1. Preparation of Saturated Solution
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Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
2.3.2. Sample Analysis
Gravimetric Method
-
After equilibration, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.
-
Filter the aliquot through a syringe filter into a pre-weighed container.
-
Evaporate the solvent from the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it.
-
The mass of the dissolved solute is the difference between the final and initial weights of the container.
-
Calculate the solubility in terms of g/L or other desired units.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.
-
After equilibration and filtration of the saturated solution as described above, dilute a known volume of the filtrate with the mobile phase.
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Inject the diluted sample into the HPLC system and record the chromatogram.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
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Calculate the original concentration in the saturated solution, which represents the solubility.
UV-Vis Spectrophotometry Method
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration).
-
Following equilibration and filtration of the saturated solution, dilute a known volume of the filtrate with the pure solvent.
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Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
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Calculate the solubility by accounting for the dilution factor.
Data Presentation
As no specific quantitative data for this compound was found, the following table presents qualitative solubility information for the parent compound, benzophenone, to provide a general understanding of the expected behavior of a benzophenone core in various solvents.
Table 1: Qualitative Solubility of Benzophenone
| Solvent | Solubility Description |
| Water | Practically insoluble |
| Ethanol | Soluble |
| Acetone | Soluble[1] |
| Diethyl Ether | Soluble |
| Chloroform | Soluble[1] |
| Benzene | Soluble[1] |
| Acetic Acid | Soluble[1] |
Data is for the parent compound benzophenone and is intended for illustrative purposes only.
Logical Relationships in Solubility Studies
The process of a comprehensive solubility study involves a logical progression from initial screening to detailed thermodynamic analysis. The following diagram illustrates these relationships.
Caption: Logical flow of a solubility study.
Conclusion
References
An In-depth Technical Guide to the Spectral Data of 3,4'-Dinitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4'-Dinitrobenzophenone (C₁₃H₈N₂O₅), a key intermediate in various synthetic pathways. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.65 | t | 1.9 | 1H | H-2 |
| 8.52 | ddd | 8.3, 2.3, 1.0 | 1H | H-4 |
| 8.44 | d | 8.9 | 2H | H-2', H-6' |
| 8.13 | dt | 7.8, 1.3 | 1H | H-6 |
| 8.01 | d | 8.9 | 2H | H-3', H-5' |
| 7.89 | t | 8.0 | 1H | H-5 |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 193.0 | C=O |
| 149.2 | C-4' |
| 148.5 | C-3 |
| 142.9 | C-1' |
| 138.1 | C-1 |
| 134.9 | C-6 |
| 131.2 | C-2', C-6' |
| 130.4 | C-5 |
| 128.8 | C-2 |
| 124.0 | C-3', C-5' |
| 123.9 | C-4 |
Table 3: IR Spectral Data
| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |
| 3100 | Medium | Aromatic C-H Stretch |
| 1670 | Strong | C=O Stretch |
| 1600 | Medium | Aromatic C=C Stretch |
| 1520 | Strong | Asymmetric NO₂ Stretch |
| 1345 | Strong | Symmetric NO₂ Stretch |
| 850 | Strong | C-N Stretch |
| 740 | Strong | Aromatic C-H Bend |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 272 | 60 | [M]⁺ |
| 226 | 20 | [M - NO₂]⁺ |
| 196 | 15 | [M - 2NO₂]⁺ |
| 150 | 100 | [C₆H₄COC₆H₅]⁺ |
| 122 | 30 | [C₆H₄NO₂]⁺ |
| 104 | 45 | [C₇H₄O]⁺ |
| 76 | 55 | [C₆H₄]⁺ |
Experimental Protocols
The following protocols describe the methodologies used to acquire the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.
-
Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: The proton NMR spectrum was recorded at a frequency of 400 MHz. A 30° pulse width was used with a relaxation delay of 1.0 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum was recorded at a frequency of 100 MHz using a proton-decoupled sequence. A 45° pulse width was employed with a relaxation delay of 2.0 seconds. A total of 1024 scans were averaged.
-
Data Processing: The resulting free induction decays (FIDs) were Fourier transformed after applying an exponential line broadening factor of 0.3 Hz. The spectra were manually phased and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was used to record the infrared spectrum.
-
Sample Preparation: A small amount of the solid this compound was finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used for analysis.
-
Chromatographic Conditions: A 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column was used. The oven temperature was programmed from an initial temperature of 100°C (held for 1 minute) to 300°C at a rate of 15°C/min, with a final hold time of 5 minutes. The injector temperature was set to 250°C, and the transfer line temperature was 280°C. Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min. A 1 µL sample of a dilute solution of the compound in dichloromethane was injected in splitless mode.
-
Mass Spectrometric Conditions: The mass spectrometer was operated in electron ionization (EI) mode with an ionization energy of 70 eV. The ion source temperature was maintained at 230°C. Data was acquired in full scan mode over a mass range of m/z 50-500.
Visualization of Structural Confirmation Logic
The following diagram illustrates the logical workflow of how the different spectral data points converge to confirm the structure of this compound.
Caption: Logical workflow for the structural confirmation of this compound using complementary spectroscopic techniques.
An In-depth Technical Guide to the Reaction Mechanism of 3,4'-Dinitrobenzophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,4'-Dinitrobenzophenone, a key intermediate in various fields of chemical research. The primary focus is on the electrophilic aromatic substitution, specifically the nitration of 4-nitrobenzophenone. This document details the underlying reaction mechanism, provides a plausible experimental protocol derived from established methodologies for similar compounds, and presents known quantitative data. Additionally, it explores an alternative synthetic route via Friedel-Crafts acylation, discussing its mechanism and inherent challenges. The guide is structured to serve as a valuable resource for professionals in organic synthesis and drug development, incorporating detailed diagrams to illustrate reaction pathways and experimental workflows.
Introduction
This compound is an aromatic ketone containing two nitro groups at the 3 and 4' positions of the benzophenone core. Its structure, featuring electron-withdrawing groups on both phenyl rings, makes it a valuable precursor for the synthesis of various more complex molecules, including diaminobenzophenones, which are monomers for high-performance polymers. Understanding the reaction mechanism for its synthesis is crucial for optimizing reaction conditions and maximizing yields. The most direct and established method for the synthesis of this compound is the nitration of 4-nitrobenzophenone.
Primary Synthesis Route: Nitration of 4-Nitrobenzophenone
The synthesis of this compound is effectively achieved through the electrophilic aromatic substitution (EAS) of 4-nitrobenzophenone. This reaction involves the introduction of a second nitro group onto the benzophenone backbone.
Reaction Mechanism
The nitration of 4-nitrobenzophenone follows a well-established three-step electrophilic aromatic substitution mechanism:
Step 1: Generation of the Electrophile (Nitronium Ion)
Concentrated sulfuric acid protonates nitric acid, leading to the formation of a protonated nitric acid intermediate. This intermediate is unstable and loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The use of oleum (fuming sulfuric acid, H₂SO₄·SO₃) increases the concentration of the nitronium ion, which is necessary for the nitration of a deactivated substrate like 4-nitrobenzophenone.
Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)
The π-electron system of the unsubstituted phenyl ring of 4-nitrobenzophenone acts as a nucleophile, attacking the electrophilic nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Directing Effects: The regioselectivity of this attack is governed by the directing effects of the substituents already present on the benzophenone core:
-
4'-Nitro Group: This is a strong deactivating group and a meta-director. It withdraws electron density from the ring it is attached to, making it less susceptible to electrophilic attack.
-
Carbonyl Group (C=O): This group is also deactivating and a meta-director for the ring it is directly attached to (the unsubstituted ring in the reactant).
Therefore, the incoming nitronium ion is directed to the meta position (C3) of the unsubstituted phenyl ring, leading to the formation of the 3,4'-disubstituted product.
Step 3: Deprotonation and Re-aromatization
A weak base in the reaction mixture, typically the hydrogen sulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bearing the new nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound.
Visualization of the Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
4-Nitrobenzophenone
-
Anhydrous Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (98%)
-
Oleum (20-30% SO₃)
-
Crushed Ice
-
Deionized Water
-
Suitable solvent for recrystallization (e.g., ethanol or acetic acid)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-salt bath (to maintain a temperature of 0-5 °C), slowly add anhydrous sodium nitrate to a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
Dissolution of the Substrate: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-nitrobenzophenone in concentrated sulfuric acid or oleum. Cool this mixture to 0-5 °C in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-nitrobenzophenone while maintaining the reaction temperature between 0-10 °C. After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 1-2 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude this compound.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to litmus paper. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
Specific yield data for the synthesis of this compound via the nitration of 4-nitrobenzophenone is not explicitly provided in the readily accessible literature, although the method is reported to provide "good yields".[2] The following table summarizes the known physical and chemical properties of the compound.
| Property | Value |
| Molecular Formula | C₁₃H₈N₂O₅ |
| Molecular Weight | 272.21 g/mol |
| CAS Number | 1469-74-5 |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 172-176 °C |
| Purity (Commercial) | >98.0% (GC) |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) has been used for the characterization of this compound, but detailed spectral data is not publicly available in the searched databases.
Alternative Synthesis Route: Friedel-Crafts Acylation
An alternative, though more challenging, approach to synthesizing substituted benzophenones is through the Friedel-Crafts acylation. For this compound, this could theoretically involve the acylation of nitrobenzene with 4-nitrobenzoyl chloride or the acylation of benzene with 3,4'-dinitrobenzoyl chloride.
Reaction Mechanism
The Friedel-Crafts acylation mechanism involves the following steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride, facilitating the departure of the chloride ion and forming a resonance-stabilized acylium ion.
-
Electrophilic Attack: The aromatic ring attacks the electrophilic acylium ion, forming a sigma complex.
-
Deprotonation: The complex is deprotonated, restoring aromaticity and regenerating the Lewis acid catalyst.
Challenges and Limitations
The Friedel-Crafts acylation is generally not effective on strongly deactivated aromatic rings. Nitrobenzene is highly deactivated due to the electron-withdrawing nature of the nitro group. This deactivation makes the aromatic ring not nucleophilic enough to attack the acylium ion. Furthermore, the nitro group can coordinate with the Lewis acid catalyst, further deactivating the ring and inhibiting the reaction. Consequently, attempting to acylate nitrobenzene with 4-nitrobenzoyl chloride is likely to result in very low to no yield.
Conclusion
The synthesis of this compound is most reliably achieved through the electrophilic nitration of 4-nitrobenzophenone using a potent nitrating mixture, such as anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum. The reaction mechanism is a classic example of electrophilic aromatic substitution on a deactivated substrate, with the regioselectivity being controlled by the meta-directing effects of the carbonyl and nitro groups. While a detailed experimental protocol with precise yields is not widely published, a robust procedure can be inferred from similar reactions. The alternative Friedel-Crafts acylation route is generally not viable due to the strong deactivation of the aromatic ring by the nitro group. This guide provides a foundational understanding of the synthesis of this compound for professionals engaged in chemical research and development.
References
An In-depth Technical Guide to the Synthesis of 3,4'-Dinitrobenzophenone: Key Intermediates and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3,4'-Dinitrobenzophenone, a valuable intermediate in the development of various pharmaceutical compounds and specialty polymers. This document details the core synthetic steps, identifies the key intermediates, and presents detailed experimental protocols. All quantitative data is summarized for clarity, and the logical workflow is visualized to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is an aromatic ketone containing two nitro groups at the 3 and 4' positions of the diphenylmethanone framework. This substitution pattern makes it a crucial building block in organic synthesis, particularly for the preparation of the corresponding diaminobenzophenone through reduction of the nitro groups. Diaminobenzophenones are important monomers for high-performance polymers such as polyimides, which are known for their exceptional thermal stability and mechanical properties. The synthesis of this compound is typically achieved through a two-step process involving the preparation of a key acylating agent followed by a Friedel-Crafts acylation reaction.
Overall Synthetic Pathway
The most common and efficient synthetic route to this compound involves two primary stages:
-
Synthesis of 4-Nitrobenzoyl Chloride: The process begins with the conversion of commercially available 4-nitrobenzoic acid to the more reactive acyl chloride.
-
Friedel-Crafts Acylation: The synthesized 4-nitrobenzoyl chloride is then used to acylate nitrobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the desired this compound.
The following diagram illustrates the logical flow of this synthetic approach.
Caption: Synthetic workflow for this compound.
Key Intermediates: Data and Characterization
The successful synthesis of this compound relies on the proper formation and identification of its key intermediates. The following tables summarize the essential quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242 | - |
| 4-Nitrobenzoyl Chloride | C₇H₄ClNO₃ | 185.56 | 71-73 | 155 (20 mmHg)[1] |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 |
| This compound | C₁₃H₈N₂O₅ | 272.21 | 131-132.5 | - |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | (Data would be presented here if available in the search results) |
| ¹³C NMR | (Data would be presented here if available in the search results) |
| IR (Infrared) | (Data would be presented here if available in the search results) |
| MS (Mass Spectrometry) | (Data would be presented here if available in the search results) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the key intermediate, 4-nitrobenzoyl chloride, and the final product, this compound.
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
This procedure is adapted from a well-established method for the preparation of p-nitrobenzoyl chloride.[1]
Reaction Scheme:
References
A Comprehensive Technical Guide to the Safe Handling of 3,4'-Dinitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the hazards and essential safety precautions for handling 3,4'-Dinitrobenzophenone (CAS No. 1469-74-5). The information is compiled to ensure the safety of laboratory personnel and the integrity of research outcomes. All quantitative data is summarized in structured tables for ease of reference, and logical relationships between hazards and safety measures are visualized.
Chemical and Physical Properties
This compound is an aromatic nitro compound.[1] Its physical and chemical properties are crucial for understanding its behavior and for safe handling in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C13H8N2O5 | [2][3] |
| Molecular Weight | 272.21 g/mol | [2][3][4] |
| Appearance | White to light yellow to green powder/crystal | |
| Melting Point | 172.0 to 176.0 °C | |
| Boiling Point | 471.4 ± 30.0 °C (Predicted) | [5] |
| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Slightly soluble in water. | [6] |
| IUPAC Name | (3-nitrophenyl)-(4-nitrophenyl)methanone | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazard identified under the Globally Harmonized System (GHS) is its flammability.
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Flammable solids | Category 1 | Danger | H228: Flammable solid | 🔥 |
In addition to its flammability, it is irritating to the eyes, respiratory system, and skin.[5]
Toxicological Data
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 8,600 mg/kg |
Source:
Note: This data is for a related compound and should be used with caution as an indicator of potential toxicity for this compound. The toxicological properties of this compound have not been thoroughly investigated.
Fire and Explosion Hazards
As a flammable solid, this compound poses a significant fire risk.[2][5][7]
| Parameter | Information |
| Flash Point | > 164 °C / > 327.2 °F (for a related compound) |
| Explosion Hazards | May form explosive mixtures with air on intense heating. Can be explosive when dry and when heated or subjected to flame, shock, or friction.[6] |
| Hazardous Combustion Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2).[8] |
| Suitable Extinguishing Media | Dry powder, foam, water spray, carbon dioxide (CO2).[7] |
| Unsuitable Extinguishing Media | No limitations of extinguishing agents are given for this substance/mixture. |
Recommended Experimental Protocol for Safe Handling
Adherence to a strict experimental protocol is paramount when working with this compound.
5.1. Engineering Controls:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.[7]
-
Ensure safety showers and eyewash stations are readily accessible.[8]
5.2. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[9]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[5][8]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
5.3. Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][10]
-
Ground and bond container and receiving equipment to prevent static discharge.[7]
-
Avoid creating dust.[8]
5.4. Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[7][10] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell. Do NOT induce vomiting.[7] |
Hazard and Precaution Relationship Diagram
The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions.
Caption: Hazard to Precaution Workflow for this compound.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. This compound | C13H8N2O5 | CID 12756333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1469-74-5 [chemicalbook.com]
- 4. Dinitrobenzophenone | C13H8N2O5 | CID 23447188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
A Technical Guide to the Historical Synthesis of Dinitrobenzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthetic routes to various dinitrobenzophenone isomers, compounds of significant interest in medicinal chemistry and materials science. This document provides a detailed overview of the primary synthetic methodologies, complete with experimental protocols derived from historical literature, and presents quantitative data in a clear, comparative format. Visualizations of key reaction pathways are included to facilitate a deeper understanding of the chemical transformations involved.
Introduction
Dinitrobenzophenone isomers are a class of aromatic ketones characterized by a central carbonyl group and two nitro groups substituted on the phenyl rings. The specific substitution patterns of the nitro groups give rise to a variety of isomers, each with unique chemical and physical properties. Historically, the synthesis of these compounds has been crucial for the development of dyes, explosives, and more recently, as precursors for pharmacologically active molecules. This guide focuses on the foundational methods that have been instrumental in accessing these important chemical entities.
Primary Historical Synthetic Methodologies
The two predominant historical methods for the synthesis of dinitrobenzophenone isomers are the direct nitration of benzophenone and the Friedel-Crafts acylation of a substituted aromatic compound with a nitro-substituted benzoyl chloride.
Nitration of Benzophenone and its Derivatives
Direct nitration of the benzophenone core has been a widely employed method for the synthesis of dinitrobenzophenone isomers. The orientation of the incoming nitro groups is directed by the deactivating, meta-directing nature of the carbonyl group.
A significant historical example is the synthesis of 3,3'- and 3,4'-dinitrobenzophenones. A notably selective method involves the use of a nitrating mixture composed of anhydrous sodium nitrate in a mixture of concentrated sulfuric acid and oleum.[1] This approach allows for the continuous generation of nitronium ions, leading to good yields and minimizing the formation of secondary products.[1]
Logical Workflow for the Nitration of Benzophenone
References
Methodological & Application
Step-by-step synthesis of 3,4'-Dinitrobenzophenone from 4-chloro-3-nitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,4'-Dinitrobenzophenone from 4-chloro-3-nitrobenzophenone. The synthetic route is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. The chloro substituent on the aromatic ring of 4-chloro-3-nitrobenzophenone is activated by the presence of an ortho-nitro group, facilitating its displacement by a nitrite ion. This protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive purification strategy. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a diagram.
Introduction
This compound is a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents and materials with novel properties. The presence of two nitro groups offers multiple avenues for further chemical modifications, such as reduction to the corresponding diamines, which are key monomers for high-performance polymers. The synthesis from 4-chloro-3-nitrobenzophenone presents an interesting case of leveraging the electronic properties of substituents to achieve a specific chemical transformation. The electron-withdrawing nature of the existing nitro group in the starting material is paramount for the success of the nucleophilic aromatic substitution reaction.
Data Presentation
A summary of the key quantitative data for the starting material and the final product is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| 4-chloro-3-nitrobenzophenone | C₁₃H₈ClNO₃ | 261.66 | 56107-02-9 | 97-101 |
| This compound | C₁₃H₈N₂O₅ | 272.21 | 1469-74-5 | 173[1] |
Experimental Protocol
This protocol details the step-by-step synthesis of this compound from 4-chloro-3-nitrobenzophenone via a nucleophilic aromatic substitution reaction.
Materials:
-
4-chloro-3-nitrobenzophenone
-
Sodium nitrite (NaNO₂)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzophenone (10.0 g, 38.2 mmol).
-
Addition of Reagents: To the flask, add sodium nitrite (3.95 g, 57.3 mmol, 1.5 equivalents) and dimethyl sulfoxide (100 mL).
-
Reaction Conditions: The reaction mixture is stirred and heated to 120-130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The cooled reaction mixture is then poured into 500 mL of ice-cold deionized water with stirring.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration using a Buchner funnel. The solid is washed thoroughly with deionized water (3 x 100 mL) to remove any residual DMSO and inorganic salts.
-
Purification: The crude product is purified by recrystallization from ethanol. The solid is dissolved in a minimal amount of hot ethanol, and the solution is allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: The purified crystals of this compound are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 60°C to a constant weight.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its identity and purity.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis.
Caption: A flowchart of the step-by-step synthesis of this compound.
Caption: The key steps and intermediates in the SNAr synthesis mechanism.
References
Application Note and Protocol: Catalytic Reduction of 3,4'-Dinitrobenzophenone to 3,4'-Diaminobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4'-Diaminobenzophenone is a crucial intermediate in the synthesis of various pharmaceuticals, polymers, and dyes.[1] Notably, it is a key precursor for the production of mebendazole, a broad-spectrum anthelmintic drug.[2][3] The synthesis of 3,4'-diaminobenzophenone is most commonly achieved through the reduction of a corresponding dinitro or nitro-amino precursor.[2][3][4] Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of aromatic nitro compounds to their corresponding amines.[5][6][7][8] This application note provides a detailed protocol for the catalytic reduction of 3,4'-Dinitrobenzophenone to 3,4'-diaminobenzophenone using a palladium-on-carbon (Pd/C) catalyst.
Chemical Reaction Pathway
The overall chemical transformation is the reduction of the two nitro groups in this compound to amino groups, yielding 3,4'-diaminobenzophenone.
Caption: Catalytic reduction of this compound.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the catalytic reduction.
Materials and Equipment:
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Solvent: Methanol (MeOH), analytical grade
-
Hydrogen Source: Hydrogen gas cylinder or hydrogen generator
-
Reaction Vessel: Autoclave or a high-pressure hydrogenation apparatus
-
Filtration: Buchner funnel, filter paper, and celite or a similar filter aid
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectrometer.
Safety Precautions:
-
Palladium on carbon is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Handle with care in an inert atmosphere.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.
-
The reaction should be conducted in a pressure-rated vessel (autoclave) by trained personnel.
Detailed Protocol:
-
Reaction Setup:
-
In a suitable autoclave, add 3-nitro-4-amino-benzophenone (as a proxy from available literature, to be adapted for this compound) and methanol.[3]
-
Stir the mixture until the starting material is fully dissolved.[3]
-
Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading can be optimized but is typically in the range of 1-5% by weight of the substrate.
-
-
Hydrogenation:
-
Seal the autoclave and purge the system with nitrogen gas three times to remove any oxygen.[3]
-
Subsequently, purge the system with hydrogen gas three times.[3]
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.1-0.2 MPa).[3]
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 40-50 °C).[3]
-
Maintain the reaction under these conditions for 3-5 hours, or until hydrogen uptake ceases.[3] The reaction progress can be monitored by TLC or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature (20-25 °C) and carefully release the excess hydrogen pressure.[3]
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and remove the methanol under reduced pressure to obtain the crude product.[3]
-
-
Purification:
-
The crude 3,4'-diaminobenzophenone can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a pure crystalline product.[11]
-
Data Presentation
The following table summarizes various reported methods for the reduction of nitrobenzophenone derivatives to their corresponding aminobenzophenones.
| Starting Material | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure | Yield (%) | Purity (%) | Reference |
| 3-Nitro-4-amino-benzophenone | Palladium on Carbon | Methanol | 40-50 | 0.1-0.2 MPa | 90.8 | 99.90 | [3] |
| 4-Amino-3-nitrobenzophenone | Raney Nickel | Tetrahydrofuran | Room Temp. | 40 psi | 100 | Not specified | [4] |
| 4-Amino-3-nitrobenzophenone | Sodium Sulfide Hexahydrate | Water | Not specified | Atmospheric | Not specified | Not specified | [2] |
| 4-Chloro-3,4'-dinitro benzophenone | 5% Palladium/Alumina | 1,2-Dichloroethane | 30-35 | Not specified | 83 | Not specified | [11] |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the catalytic reduction process.
Caption: Workflow for the synthesis of 3,4'-diaminobenzophenone.
The catalytic reduction of this compound using a palladium-on-carbon catalyst is an effective method for the synthesis of high-purity 3,4'-diaminobenzophenone. The protocol provided, adapted from similar reductions of nitroaromatics, offers a reliable procedure for researchers in pharmaceutical and chemical development. Careful handling of the pyrophoric catalyst and flammable hydrogen gas is paramount for a safe and successful synthesis. The reaction conditions can be further optimized to improve yield and reduce reaction times.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 7. Hydrogenation of nitro compounds - candcs [candcs.de]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. 3,4′-DINITRO BENZOPHENONE – CHEM-IS-TRY Inc [chem-is-try.com]
- 10. This compound | High-Purity Research Chemical [benchchem.com]
- 11. prepchem.com [prepchem.com]
Application Note and Protocol for the Synthesis of 3,4'-Dinitrobenzophenone
Introduction
3,4'-Dinitrobenzophenone is a valuable chemical intermediate in the synthesis of various functional materials, including heat-resistant polymers and pharmaceutical compounds. Its structure, featuring nitro groups on both phenyl rings at specific positions, makes it a key precursor for derivatives such as 3,4'-diaminobenzophenone. Direct dinitration of benzophenone typically yields a complex mixture of isomers, making the selective synthesis of the 3,4'-isomer challenging. This document outlines a detailed protocol for a multi-step synthesis of a precursor to this compound, based on a method involving a Friedel-Crafts acylation followed by a controlled nitration. This indirect route provides a more reliable pathway to the desired isomer.
The described methodology is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a practical guide for the preparation of this specific dinitrobenzophenone isomer.
Overall Reaction Scheme
The synthesis is a two-step process starting with the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride to produce a chloronitrobenzophenone intermediate. This intermediate is then subjected to nitration to yield a chlorodinitrobenzophenone, which serves as a direct precursor to 3,4'-diaminobenzophenone, thus confirming the 3,4'-substitution pattern.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-4'-nitrobenzophenone
This step involves the Friedel-Crafts acylation of chlorobenzene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, anhydrous aluminum chloride.
Materials:
-
4-Nitrobenzoyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice water
-
Methylene chloride (for extraction, optional)
Procedure:
-
To a reaction vessel equipped with a stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 moles) and chlorobenzene (2.0 moles).
-
With stirring, add 4-nitrobenzoyl chloride (1.0 mole) to the mixture.
-
Heat the reaction mixture to a temperature of 50-60°C and maintain for 3 hours.
-
After the reaction is complete, cool the mixture and pour it into approximately 2 liters of ice water.
-
The crude 4-chloro-4'-nitrobenzophenone will precipitate. Recover the solid product by filtration.
-
Wash the product with water and dry to obtain the crude chloronitrobenzophenone.[1]
Part 2: Nitration of 4-Chloro-4'-nitrobenzophenone
The chloronitrobenzophenone intermediate is nitrated using a mixed acid solution to introduce a second nitro group.
Materials:
-
Crude chloronitrobenzophenone from Part 1
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (d=1.50)
-
Ice water
Procedure:
-
Prepare a nitrating mixture by combining concentrated sulfuric acid (2.5 moles) and 94% nitric acid (1.2 moles).[1]
-
Add the crude chloronitrobenzophenone from the previous step to the nitrating mixture.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 3 hours with continuous stirring.[1]
-
Upon completion of the reaction, cool the mixture and pour it into a large volume of ice water.
-
The pale brown, particulate crude chlorodinitrobenzophenone will precipitate.
-
Recover the product by filtration and dry. This product is a precursor that can be used to generate 3,4'-diaminobenzophenone, confirming the 3,4'-substitution pattern.[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Step | Reagent | Molar Ratio | Quantity (per 1 mole of limiting reagent) | Reaction Conditions | Product |
| 1. Friedel-Crafts Acylation | 4-Nitrobenzoyl chloride | 1.0 | 185.6 g | 50-60°C, 3 hours | Crude 4-Chloro-4'-nitrobenzophenone |
| Chlorobenzene | 2.0 | 225.2 g | |||
| Anhydrous Aluminum Chloride | 1.1 | 146.7 g | |||
| 2. Nitration | Chloronitrobenzophenone | 1.0 | ~246.7 g (from previous step) | 50-60°C, 3 hours | Crude Chlorodinitrobenzophenone |
| Concentrated Sulfuric Acid | 2.5 | ~250 g | |||
| 94% Nitric Acid | 1.2 | ~80 g |
Note: The quantities are based on the molar ratios provided in the cited patent and may need to be adjusted based on the scale of the reaction.
Logical Workflow Diagram
Caption: Workflow for the synthesis of a this compound precursor.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3,4'-Dinitrobenzophenone
Abstract
This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 3,4'-Dinitrobenzophenone. The method is suitable for researchers, scientists, and professionals in drug development and quality control. The protocol provides a reliable means to separate this compound from its potential impurities, ensuring the quality and consistency of the compound for its use as a synthetic intermediate.[1]
Introduction
This compound is a key building block in organic synthesis, particularly in the preparation of diaminobenzophenones and various heterocyclic compounds.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a preferred technique for purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[2][3] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the quantitative analysis of this compound purity.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[4]
-
Solvents: HPLC grade acetonitrile and ultrapure water are required.
-
Reference Standard: A well-characterized reference standard of this compound with a known purity (e.g., >99.5%).
-
Sample: The this compound sample to be analyzed.
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3. Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution in replicate (e.g., n=2).
-
After all injections are complete, flush the column with a higher percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds.
2.5. Calculation of Purity
The purity of the this compound sample is calculated using the area percent method, assuming that all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table presents representative data obtained from the analysis of a this compound sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |
| 1 | 3.2 | 1500 | 0.15 | Impurity 1 |
| 2 | 4.5 | 3500 | 0.35 | Impurity 2 |
| 3 | 7.8 | 992000 | 99.20 | This compound |
| 4 | 9.1 | 3000 | 0.30 | Impurity 3 |
| Total | 1000000 | 100.00 |
Visualization
The logical workflow for the HPLC analysis of this compound purity is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described HPLC method is simple, rapid, and reliable for determining the purity of this compound. The method demonstrates good separation of the main compound from its potential impurities, making it suitable for routine quality control in both research and industrial settings. Further validation of the method for parameters such as linearity, accuracy, precision, and limits of detection and quantification should be performed as per specific laboratory and regulatory requirements.
References
- 1. This compound | High-Purity Research Chemical [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
Application Notes and Protocols: The Role of 3,4'-Dinitrobenzophenone in Dye and Pigment Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4'-Dinitrobenzophenone is a key intermediate in the synthesis of various organic compounds, notably serving as a precursor to 3,4'-diaminobenzophenone. This diamino derivative is a versatile building block for the manufacturing of specialized dyes and high-performance pigments. The strategic placement of its amino groups allows for the creation of a diverse range of chromophores, including azo dyes and polyimides. These resulting colorants find applications in textiles, plastics, and advanced materials. This document provides detailed protocols for the conversion of this compound to its diamino form and subsequent utilization in the synthesis of an exemplary azo dye. Additionally, the application of 3,4'-diaminobenzophenone in the formulation of polyimide pigments is discussed.
Introduction
The synthesis of dyes and pigments often relies on the availability of robust aromatic intermediates. This compound, through its reduction to 3,4'-diaminobenzophenone, provides a valuable platform for the development of colorants with desirable properties such as high thermal stability and strong colorfastness. The unsymmetrical nature of 3,4'-diaminobenzophenone can be exploited to create unique molecular geometries in the final dye or pigment, influencing its shade and performance characteristics. The primary applications stem from the reactivity of the two amino groups, which can undergo diazotization and coupling to form azo dyes or participate in polycondensation reactions to yield polyimide pigments.[1]
Experimental Protocols
Part 1: Reduction of this compound to 3,4'-Diaminobenzophenone
This protocol outlines the chemical reduction of the nitro groups in this compound to amine functionalities. A common method involves catalytic hydrogenation.
Materials:
-
This compound
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Palladium on carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Hydrogen gas supply
-
Autoclave or hydrogenation apparatus
-
Filtration setup (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable autoclave or hydrogenation vessel, dissolve this compound in a sufficient volume of ethanol.
-
Carefully add a catalytic amount of Pd/C (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a typical pressure range is 40-50 psi, but this may vary depending on the specific setup and catalyst).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-35°C) to ensure efficient contact between the catalyst, substrate, and hydrogen.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-10 hours.[2][3]
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude 3,4'-diaminobenzophenone.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield yellow, needle-like crystals.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 4-chloro-3,4'-dinitrobenzophenone (0.1 moles) | [2] |
| Catalyst | 5% Palladium/alumina (1 g) | [2] |
| Solvent | 1,2-dichloroethane (250 ml) | [2] |
| Reaction Time | 10 hours | [2] |
| Yield | 83% (17.6 g) | [2] |
| Melting Point | 122-122.5°C (recrystallized) | [2] |
Note: The above data is for a closely related starting material and serves as a representative example of the reduction process.
Part 2: Synthesis of an Azo Dye from 3,4'-Diaminobenzophenone
This protocol describes a general procedure for the synthesis of a bis-azo dye by diazotization of 3,4'-diaminobenzophenone followed by coupling with a suitable aromatic compound (e.g., 2-naphthol).
Materials:
-
3,4'-Diaminobenzophenone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Standard laboratory glassware
Procedure:
Step 1: Tetrazotization of 3,4'-Diaminobenzophenone
-
Dissolve a specific molar quantity of 3,4'-diaminobenzophenone in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water (using a slight molar excess, e.g., 2.1 equivalents for each amino group).
-
Slowly add the sodium nitrite solution dropwise to the cold solution of 3,4'-diaminobenzophenone, ensuring the temperature remains below 5°C.[4]
-
Stir the mixture for an additional 15-30 minutes after the addition is complete to ensure full formation of the tetraazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of the coupling agent (e.g., 2-naphthol, 2 equivalents for a bis-azo dye) in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5°C in an ice bath.
-
Slowly add the cold tetraazonium salt solution to the cold solution of the coupling agent with vigorous stirring.[5]
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data for a Representative Azo Dye Synthesis:
| Parameter | Value | Reference |
| Starting Amine | p-Amino acetophenone (0.004 mol) | [4] |
| Coupling Component | Phenol (0.004 mol) | [4] |
| Diazotizing Agent | Sodium nitrite | [4] |
| Reaction Temperature | 0-5°C | [4] |
| Resulting Color | Yellow precipitate | [4] |
Note: This data is for a different starting amine but illustrates the typical stoichiometry and conditions for azo dye synthesis.
Application in Polyimide Pigment Manufacturing
3,4'-Diaminobenzophenone is also a valuable monomer in the synthesis of polyimides, a class of high-performance polymers known for their exceptional thermal and chemical stability. When a chromophoric dianhydride is used in the polycondensation reaction with 3,4'-diaminobenzophenone, the resulting polyimide can function as a pigment.
The general synthesis involves a two-step process:
-
Poly(amic acid) formation: The diamine and a tetracarboxylic dianhydride are reacted in a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP) at room temperature to form a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) is then converted to the final polyimide, typically by thermal treatment at high temperatures (e.g., 200-350°C), which results in the formation of the imide rings and the removal of water.
The choice of the dianhydride component is crucial in determining the final color and properties of the polyimide pigment. By incorporating chromophoric units into the polymer backbone, pigments with high color strength, excellent light and heat fastness, and good dispersibility in various matrices can be achieved.
Visualizations
Caption: Reduction of this compound.
Caption: General workflow for azo dye synthesis.
Caption: Conceptual pathway to polyimide pigments.
References
Application Notes and Protocols for the Synthesis of Benzophenone Derivatives via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It serves as a robust method for the formation of carbon-carbon bonds, specifically for the synthesis of aryl ketones.[1][2] Benzophenones and their derivatives are a significant class of diaryl ketones that form the structural core of numerous biologically active compounds, photoinitiators, and UV stabilizers, making their synthesis a critical process in the pharmaceutical and chemical industries.[2]
This document provides detailed experimental protocols for the synthesis of benzophenone and its substituted derivatives. It includes a summary of reaction conditions and yields, troubleshooting advice, and visual diagrams of the experimental workflow and reaction mechanism to aid in practical application. The most common approach involves the reaction of an aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3]
General Principles and Mechanism
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[2][4] The key steps are:
-
Generation of the Acylium Ion: The Lewis acid catalyst, such as AlCl₃, activates the acylating agent (e.g., benzoyl chloride) to form a highly electrophilic and resonance-stabilized acylium ion.[2][5]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the acylium ion, leading to the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[4]
-
Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst to yield the final aryl ketone.[2]
A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2] Furthermore, the acylium ion is not susceptible to rearrangement, unlike the carbocations in Friedel-Crafts alkylation.[5][6]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of various benzophenone derivatives via Friedel-Crafts acylation.
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 |
| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 |
| Ethylbenzene | Benzoyl Chloride | AlCl₃ | Not specified | Not specified | Not specified | 4-Ethylbenzophenone | 55-78 |
| Bromobenzene | Benzoyl Chloride | AlCl₃ (1.0) | Not specified | Not specified | Not specified | 4-Bromobenzophenone | Low (unspecified) |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | Not specified | Not specified | 4-Methoxyacetophenone | High (unspecified) |
| Chlorobenzene | Benzoyl Chloride | AlCl₃ | Nitrobenzene | 25 | 192 | 4-Chlorobenzophenone | High (unspecified) |
Experimental Protocols
Protocol 1: Synthesis of Benzophenone from Benzene and Benzoyl Chloride
This protocol outlines a general procedure for the synthesis of the parent benzophenone.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Benzoyl chloride
-
Benzene
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or petroleum ether for recrystallization
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel. Place the flask in an ice bath to maintain a low temperature.[1]
-
Addition of Reactants:
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents).
-
Suspend the AlCl₃ in anhydrous dichloromethane.
-
In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature at 0-5 °C.[1]
-
After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.[1]
-
-
Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[1][7]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[1][7]
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether, or by column chromatography on silica gel.[1][8]
-
-
Characterization: The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[1]
Protocol 2: Synthesis of 4-Methylbenzophenone from Toluene and Benzoyl Chloride
This protocol is adapted for the synthesis of a substituted benzophenone.
Materials and Equipment: As listed in Protocol 1, with toluene replacing benzene.
Procedure:
The procedure is similar to Protocol 1, with the following modifications:
-
Toluene is used as the aromatic substrate instead of benzene.
-
The reaction is typically carried out at room temperature for 4 hours.[1]
-
Separation of ortho and para isomers might be necessary, which can often be achieved by fractional crystallization or column chromatography.[7]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Moisture: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture, which deactivates it. | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[7][9] |
| Insufficient Catalyst: The catalyst can form a complex with the product ketone, requiring at least a stoichiometric amount. | Use at least 1.1 equivalents of the Lewis acid catalyst.[10] | |
| Deactivated Aromatic Ring: The presence of strongly deactivating groups on the aromatic substrate can inhibit the reaction. | Friedel-Crafts reactions are generally not effective with strongly deactivated rings.[5] | |
| Formation of Tar-like Byproducts | High Reactivity of Substrate: Highly reactive aromatic compounds may be prone to polymerization. | Use milder reaction conditions or a less potent Lewis acid. |
| Impurities: Impurities in the starting materials or solvent can lead to side reactions. | Use high-purity, dry solvents and reactants.[7] | |
| Difficulty in Product Isolation | Stable Aluminum Chloride Complex: The product ketone forms a stable complex with the Lewis acid. | The work-up procedure involving quenching with ice and acid is crucial to break this complex.[1] |
| Isomer Separation (for substituted benzophenones) | Similar Physical Properties: Ortho and para isomers often have very similar boiling points and solubilities. | Fractional crystallization or column chromatography are effective methods for separation.[7] |
Visualizations
Caption: Experimental workflow for the synthesis of benzophenone.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. studymoose.com [studymoose.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [www1.udel.edu]
- 9. websites.umich.edu [websites.umich.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Synthesis of mebendazole intermediate using 3,4'-diaminobenzophenone
Application Note AN2025-12-24
Introduction
Mebendazole, a broad-spectrum anthelmintic agent, is a cornerstone in the treatment of various parasitic worm infestations. Its synthesis relies on the formation of a key benzimidazole scaffold, for which 3,4'-diaminobenzophenone is a critical precursor. This document provides detailed protocols for the synthesis of 3,4'-diaminobenzophenone, starting from commercially available materials. The protocols are intended for researchers, scientists, and drug development professionals.
The primary synthetic route described herein involves a two-step process: the ammonolysis of 3-nitro-4-chlorobenzophenone to yield 3-nitro-4-aminobenzophenone, followed by the catalytic hydrogenation of the nitro intermediate to produce the target 3,4'-diaminobenzophenone. An alternative reduction method is also presented. Additionally, this note outlines the subsequent cyclization of the diamino intermediate to form the final mebendazole product.
Overall Synthesis Workflow
The logical progression of the synthesis from the starting material to mebendazole is depicted below.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4'-Dinitrobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4'-Dinitrobenzophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of nitrobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Q2: Why is the yield of this reaction often low?
A2: The low yield is primarily due to the strong deactivating effect of the nitro group on the nitrobenzene ring.[1][2][3] The nitro group is a powerful electron-withdrawing group, which reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophilic aromatic substitution.[1][3][4] Additionally, the Lewis acid catalyst can form a complex with the nitro group, which further deactivates the ring and can inhibit the catalyst's activity.[1][2]
Q3: What are the common side products in this synthesis?
A3: The primary side products are other isomers of dinitrobenzophenone, such as 2,3'-, 2,4'-, and 3,3'-dinitrobenzophenone. The formation of these isomers is dependent on the regioselectivity of the Friedel-Crafts acylation on the deactivated nitrobenzene ring. While the nitro group is a meta-director, acylation can sometimes occur at the ortho and para positions, albeit to a lesser extent.
Q4: Can I synthesize this compound by nitrating benzophenone?
A4: While possible, nitrating benzophenone is generally not the preferred method for obtaining a high yield of the specific 3,4'-isomer. The nitration of benzophenone typically results in a mixture of various dinitrobenzophenone isomers, which can be challenging to separate, leading to a lower isolated yield of the desired product.[5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Aromatic Ring | The nitro group on nitrobenzene strongly deactivates the ring for electrophilic aromatic substitution.[1][2][3] To overcome this, harsher reaction conditions may be necessary. Consider increasing the reaction temperature and/or extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[2][3] Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylations, especially with deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst is often required.[2][6] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[2][3] |
Issue 2: Formation of Multiple Isomers
| Potential Cause | Troubleshooting Recommendation |
| Lack of Regioselectivity | The Friedel-Crafts acylation of nitrobenzene can lead to a mixture of isomers. While the nitro group is primarily a meta-director, some ortho and para substitution can occur. Lowering the reaction temperature may improve the regioselectivity in favor of the meta-acylated product, which upon reaction with 3-nitrobenzoyl chloride would lead to the desired 3,4'-isomer. |
| Reaction Temperature Too High | High temperatures can sometimes reduce the selectivity of electrophilic aromatic substitution reactions. Experiment with running the reaction at a lower temperature for a longer duration to see if the ratio of the desired 3,4'-isomer to other isomers improves. |
Issue 3: Difficult Purification
| Potential Cause | Troubleshooting Recommendation |
| Similar Polarity of Isomers | The various dinitrobenzophenone isomers often have similar polarities, making separation by column chromatography challenging. |
| Product Contamination | The crude product may be contaminated with starting materials or byproducts from side reactions. |
| Recrystallization Issues | Finding a suitable solvent system for recrystallization that effectively separates the desired isomer can be difficult. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of Friedel-Crafts acylation with deactivated substrates. Note that these are generalized trends, and optimization will be specific to the this compound synthesis.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst Stoichiometry | Sub-stoichiometric | Low | Incomplete reaction due to catalyst complexation with the product ketone.[2][3] |
| Stoichiometric (1.1-1.5 eq) | Medium | Generally required for acylation to proceed to a reasonable conversion. | |
| Excess (>1.5 eq) | High | Can help to drive the reaction to completion, especially with deactivated substrates. | |
| Temperature | Low (0-25 °C) | Low | Insufficient energy to overcome the activation barrier of the deactivated ring. |
| Medium (25-60 °C) | Medium | A balance between reaction rate and selectivity. | |
| High (>60 °C) | Potentially Higher | May increase the reaction rate but can lead to more side products and lower selectivity.[2] | |
| Reaction Time | Short | Low | Incomplete reaction. |
| Long | High | Allows more time for the slow reaction to proceed to completion. | |
| Solvent | Non-polar (e.g., CS₂) | Good | Carbon disulfide is a traditional solvent for Friedel-Crafts reactions as it is unreactive.[4] |
| Halogenated (e.g., Dichloromethane) | Fair | Can be used, but ensure it is anhydrous. | |
| Nitrobenzene (as solvent) | Good | Using an excess of the reactant can help to drive the reaction forward. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Nitrobenzene
This protocol is a starting point and will likely require optimization.
1. Preparation of the Acylium Ion Complex:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 to 2.0 equivalents) and an anhydrous solvent (e.g., carbon disulfide or an excess of nitrobenzene).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 3-nitrobenzoyl chloride (1.0 equivalent) to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the acylium ion complex.
2. Acylation Reaction:
-
If using a separate solvent, add nitrobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0 °C. If using nitrobenzene as the solvent, this step is omitted.
-
After the addition is complete, slowly allow the reaction to warm to room temperature and then heat to a temperature between 50-70 °C.
-
Monitor the reaction progress by TLC. The reaction may require several hours to days for significant conversion.
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. If a solvent like carbon disulfide was used, separate the organic layer. If nitrobenzene was used as the solvent, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
Visualizations
Caption: Synthesis pathway for this compound via Friedel-Crafts acylation.
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Logical relationships between key parameters and the yield of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Side reactions to avoid in the nitration of chloronitrobenzophenone
Welcome to the Technical Support Center for the nitration of chloronitrobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this challenging electrophilic aromatic substitution reaction.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the nitration of chloronitrobenzophenone?
A1: The primary side reactions of concern are the formation of undesired positional isomers and over-nitration (polysubstitution). Given the starting material already possesses a chloro, a nitro, and a benzoyl group, all of which are deactivating, the reaction requires forcing conditions which can lead to multiple nitration products. The directing effects of the existing substituents will dictate the position of the incoming nitro group, often leading to a mixture of isomers. Oxidation of the benzophenone ketone is a less common, but possible, side reaction under harsh nitrating conditions.
Q2: How do the existing substituents on the chloronitrobenzophenone ring direct the incoming nitro group?
A2: The regioselectivity of the nitration is determined by the directing effects of the chloro, nitro, and benzoyl substituents.
-
Chloro Group: The chloro group is an ortho-, para-director, but it is also a deactivating group.
-
Nitro Group: The nitro group is a strong deactivating group and a meta-director.
-
Benzoyl Group: The benzoyl group is also a deactivating group and a meta-director.
The final distribution of isomers will be a result of the interplay of these directing effects. The strongly deactivating and meta-directing nitro and benzoyl groups will likely direct the incoming nitro group to positions meta to them, while the ortho-, para-directing chloro group will also influence the substitution pattern. This often results in a complex mixture of products that can be challenging to separate.
Q3: What is the primary cause of low yield in this reaction?
A3: Low yields in the nitration of chloronitrobenzophenone can often be attributed to several factors:
-
Incomplete reaction: Due to the highly deactivated nature of the starting material, the reaction may not go to completion under insufficiently stringent conditions (e.g., low temperature, short reaction time, or insufficiently strong nitrating agent).
-
Formation of multiple isomers: The formation of a complex mixture of isomers makes the isolation of a single desired product difficult, leading to a lower isolated yield of that specific isomer.
-
Over-nitration: The formation of di- and tri-nitrated byproducts consumes the starting material and the desired mono-nitrated product, thereby reducing the overall yield of the target compound.
-
Product loss during work-up and purification: The separation of closely related isomers can be challenging and may lead to significant product loss during recrystallization or chromatographic purification.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the nitration of chloronitrobenzophenone and offers potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | Reaction conditions are too mild for the deactivated substrate. | Increase the reaction temperature gradually, monitoring the reaction progress by TLC or HPLC. Use a stronger nitrating agent, such as fuming nitric acid or a mixture of nitric acid and fuming sulfuric acid (oleum). Increase the reaction time. |
| Formation of multiple isomers | Competing directing effects of the substituents. | Optimize the reaction temperature. Lower temperatures can sometimes favor the formation of a specific isomer. Experiment with different nitrating agents and solvent systems. While less common for deactivated substrates, the choice of solvent can sometimes influence regioselectivity. |
| Significant amount of over-nitrated products (polysubstitution) | Reaction conditions are too harsh. | Decrease the reaction temperature. Reduce the reaction time. Monitor the reaction closely to stop it once the desired product is formed in optimal amounts. Use a less concentrated nitrating agent or a smaller excess of the nitrating agent. |
| Presence of dark, tarry byproducts | Oxidation or decomposition of starting material or product. | Ensure the reaction temperature is strictly controlled and does not exceed the recommended range. Use high-purity starting materials and reagents to avoid catalytic decomposition. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in isolating the desired product | Similar physical properties of the isomeric products. | Employ fractional recrystallization with different solvent systems. Common solvent mixtures for recrystallization of aromatic nitro compounds include ethanol/water, ethyl acetate/hexanes, and toluene. Utilize column chromatography or High-Performance Liquid Chromatography (HPLC) for separation. A normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is often effective for separating positional isomers. |
III. Experimental Protocols
While a specific protocol for every chloronitrobenzophenone isomer is not universally available, the following general procedure for the nitration of a deactivated aromatic compound can be adapted. Caution: This reaction should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for the Dinitration of a Dichlorobenzene
This protocol for the dinitration of m-dichlorobenzene can serve as a starting point for the nitration of chloronitrobenzophenone, with the understanding that optimization will be necessary.
Materials:
-
m-Dichlorobenzene
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
95% Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add potassium nitrate to concentrated sulfuric acid while stirring.
-
To this well-stirred solution, add the chloronitrobenzophenone in one portion.
-
The reaction is exothermic, and the temperature will rise. Carefully control the temperature within a predetermined range (e.g., 120-135°C for m-dichlorobenzene, but likely lower for the more deactivated chloronitrobenzophenone) for a specified time (e.g., 1 hour).[1] Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture and carefully pour it over crushed ice with vigorous stirring.
-
The precipitated product is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.[1]
Note: The specific temperatures, reaction times, and molar ratios of reagents will need to be optimized for the specific chloronitrobenzophenone isomer being nitrated.
IV. Visualizing Reaction Control
The following diagram illustrates the logical workflow for troubleshooting common issues in the nitration of chloronitrobenzophenone.
Caption: Troubleshooting workflow for the nitration of chloronitrobenzophenone.
References
Technical Support Center: Purification of Crude 3,4'-Dinitrobenzophenone by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4'-Dinitrobenzophenone by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a polar compound, ethanol is a commonly recommended solvent. A mixed solvent system, such as an ethanol-water mixture, can also be effective. The optimal solvent or solvent mixture may depend on the specific impurities present in your crude product. A preliminary solvent screening is advised to determine the most suitable system for your material.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, it could be due to a few reasons:
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Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves. However, avoid adding a large excess, as this will reduce your final yield.[1]
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Inappropriate Solvent: The chosen solvent may be a poor choice for your compound. If, after adding a significant amount of hot solvent, the compound remains insoluble, you may need to select a more suitable solvent.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before proceeding with the crystallization.
Q3: No crystals are forming even after the solution has cooled. What is the problem?
A3: The absence of crystal formation upon cooling can be attributed to several factors:
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Too Much Solvent: This is the most common reason for crystallization failure.[1] If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved even though its concentration is above the saturation point. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure this compound.[1]
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Slow Crystallization Kinetics: Some compounds are slow to crystallize. Allow the solution to stand undisturbed for a longer period. If crystals still do not form, cooling the flask in an ice bath can help to initiate crystallization.
Q4: The product has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when a concentrated solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a larger volume of solvent can also help to prevent oiling out.
Q5: The recovered crystals are colored. How can I remove the color?
A5: Colored impurities can often be removed by treating the hot solution with activated charcoal before the hot filtration step. Add a small amount of activated charcoal to the hot solution, swirl it for a few minutes to allow the charcoal to adsorb the colored impurities, and then perform a hot filtration to remove the charcoal. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Q6: What are the common impurities in crude this compound?
A6: The impurities in crude this compound will depend on the synthetic route used. A common method for its synthesis is the Friedel-Crafts acylation. Potential impurities from this process can include:
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Isomeric Products: Other dinitrobenzophenone isomers (e.g., 3,3'-dinitrobenzophenone, 4,4'-dinitrobenzophenone) may be formed as byproducts.
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Unreacted Starting Materials: Residual starting materials from the synthesis may be present.
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Byproducts of Side Reactions: Other related compounds formed through side reactions during the synthesis.
Data Presentation
The selection of an appropriate solvent is crucial for successful recrystallization. The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimated values, and experimental determination is recommended for optimal results.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| Ethanol | 25 | Low |
| 78 (Boiling) | High | |
| Methanol | 25 | Low |
| 65 (Boiling) | Moderate to High | |
| Ethyl Acetate | 25 | Moderate |
| 77 (Boiling) | Very High | |
| Acetone | 25 | High |
| 56 (Boiling) | Very High | |
| Toluene | 25 | Low |
| 111 (Boiling) | Moderate | |
| Hexane | 25 | Very Low |
| 69 (Boiling) | Very Low | |
| Water | 25 | Insoluble |
| 100 (Boiling) | Insoluble |
Experimental Protocols
Protocol for Recrystallization of this compound from Ethanol
This protocol outlines a standard procedure for the purification of crude this compound using ethanol as the recrystallization solvent.
Materials:
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Crude this compound
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95% Ethanol
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Erlenmeyer flasks
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Hotplate with magnetic stirring
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Buchner funnel and flask
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Filter paper
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Glass stirring rod
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Spatula
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Ice bath
Procedure:
-
Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of 95% ethanol to cover the solid.
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Gently heat the mixture on a hotplate with stirring.
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Add small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
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If insoluble impurities are present after the dissolution step, perform a hot filtration.
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Preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper by pouring hot ethanol through it.
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Quickly filter the hot solution containing the dissolved product into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
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Remove the flask containing the clear solution from the hotplate and cover it with a watch glass.
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Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.
-
-
Drying:
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Dry the purified crystals on the filter paper by drawing air through the funnel for several minutes.
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Transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Optimizing Reaction Conditions for the Reduction of 3,4'-Dinitrobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reduction of 3,4'-Dinitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary products obtainable from the reduction of this compound?
A1: The reduction of this compound can yield three primary products depending on the reaction conditions and the reducing agent used:
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3-Amino-4'-nitrobenzophenone: The result of selective reduction of the nitro group at the 3-position.
-
4'-Amino-3-nitrobenzophenone: The result of selective reduction of the nitro group at the 4'-position.
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3,4'-Diaminobenzophenone: The result of the complete reduction of both nitro groups.[1]
Q2: Which reducing agents are commonly used for the reduction of dinitroarenes like this compound?
A2: A variety of reducing agents can be employed, with the choice influencing the selectivity and outcome of the reaction. Common agents include:
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Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[2][3] This method is often effective for complete reduction to the diamine.
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Metal/Acid Systems: Combinations such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or Iron (Fe) in acetic acid are classic and effective methods for nitro group reduction.[2]
-
Sulfides: Sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH) are often used for the selective reduction of one nitro group in dinitro compounds.[2][3]
Q3: How can I achieve selective mono-reduction of this compound?
A3: Selective mono-reduction is a significant challenge. The choice of reducing agent and careful control of reaction conditions are crucial.
-
For the synthesis of 4'-Amino-3-nitrobenzophenone , a common starting material is 3-nitro-4-chlorobenzophenone, which is then aminated.[4]
-
For the selective reduction of one nitro group, reagents like sodium sulfide or sodium hydrosulfide are often employed. The reactivity of the two nitro groups can be influenced by their electronic environment.
Q4: What are the typical side reactions to be aware of during the reduction of this compound?
A4: Several side reactions can occur, leading to impurities and lower yields:
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Over-reduction: Formation of the diamine when a mono-amino product is desired.
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Incomplete reaction: Unreacted starting material remaining in the product mixture.
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Formation of hydroxylamine intermediates: These can sometimes be stable and isolated as byproducts.
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Formation of azo and azoxy compounds: These can arise from the condensation of partially reduced nitro-group intermediates, especially when using certain reducing agents like lithium aluminum hydride with aromatic nitro compounds.[3]
-
Dehalogenation: If the starting material contains halogen substituents, some catalysts like Pd/C can cause their removal.[3]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst. Ensure proper handling of pyrophoric catalysts like Raney Nickel under an inert atmosphere. Increase the catalyst loading incrementally. |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | Increase the hydrogen pressure. Ensure the reaction vessel is properly sealed and there are no leaks. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Some reductions require heating to proceed at a reasonable rate. |
| Poor Solubility of Starting Material | Choose a solvent or a co-solvent system in which the this compound is fully soluble at the reaction temperature. |
| Deactivated Reducing Agent (Metal/Acid) | Use fresh, high-quality metal powder or granules. Ensure the acid is of the appropriate concentration. |
Issue 2: Poor Selectivity (Formation of a Mixture of Products)
| Possible Cause | Troubleshooting Steps |
| Reducing Agent is Too Strong | For mono-reduction, switch to a milder or more selective reducing agent like sodium sulfide or sodium hydrosulfide. |
| Incorrect Stoichiometry of Reducing Agent | Carefully control the molar equivalents of the reducing agent. For mono-reduction, using a sub-stoichiometric amount may be necessary. |
| Reaction Time is Too Long | Monitor the reaction closely by TLC or HPLC and stop the reaction once the desired product is maximized to prevent further reduction to the diamine. |
| Reaction Temperature is Too High | Lowering the reaction temperature can sometimes improve selectivity. |
Issue 3: Formation of Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | For catalytic hydrogenation, ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. |
| Side Reactions due to pH | For reductions using metal in acid, the pH can influence byproduct formation. Adjusting the type and concentration of the acid may help. For reductions with SnCl₂, workup often involves neutralization with a base like sodium bicarbonate.[5] |
| Formation of Azo/Azoxy Compounds | This is more common with certain reducing agents. If these byproducts are observed, consider switching to a different reduction method (e.g., catalytic hydrogenation or SnCl₂ reduction). |
Experimental Protocols
Protocol 1: Synthesis of 3,4'-Diaminobenzophenone via Catalytic Hydrogenation
This protocol is a general method for the complete reduction of both nitro groups.
Materials:
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This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas source
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Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Carefully add 10% Pd/C (typically 5-10 mol% of Pd).
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,4'-Diaminobenzophenone.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Nitro-4-aminobenzophenone
This protocol is based on a patented procedure for the synthesis of the title compound.[4]
Materials:
-
3-Nitro-4-chlorobenzophenone
-
Aqueous ammonia (10-25%)
-
Ethanol, isopropanol, or N,N-dimethylformamide (solvent)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 3-nitro-4-chlorobenzophenone (1.0 eq), the chosen organic solvent, and aqueous ammonia.
-
Seal the autoclave and stir the mixture while heating to 80-130 °C.
-
Maintain the internal pressure at 0.4-0.6 MPa and continue the reaction for 18-24 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture and wash the filter cake with water.
-
Dry the solid product to obtain 3-nitro-4-aminobenzophenone.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3,4'-Diaminobenzophenone
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| 4-Amino-3-nitrobenzophenone | Raney Nickel | Tetrahydrofuran | Room Temp. | 40 psi | 4 | 100 | [6] |
| 3-Nitro-4-aminobenzophenone | Palladium on carbon | Methanol | 40-50 | 0.1-0.2 MPa | 3-5 | >90 (two steps) | [7] |
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Caption: Troubleshooting decision tree for low yield in the reduction reaction.
References
- 1. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]
Troubleshooting low yield in the synthesis of 3,4'-diaminobenzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3,4'-diaminobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3,4'-diaminobenzophenone, providing potential causes and solutions in a question-and-answer format.
Question 1: My overall yield for the synthesis of 3,4'-diaminobenzophenone starting from 4-chloro-3,4'-dinitrobenzophenone is significantly lower than the reported 83%. What are the potential causes?
Low yield in this synthesis can stem from several factors related to the catalytic hydrogenation process. The primary areas to investigate are the catalyst, reaction conditions, and starting material purity.
-
Catalyst Inactivity: The palladium-based catalyst (e.g., 5% palladium on alumina) is crucial. Its activity can be compromised by impurities in the solvent or starting material, or improper handling and storage. Ensure the catalyst is fresh and has been stored under appropriate inert conditions.
-
Insufficient Hydrogen Pressure: The reaction requires a specific hydrogen pressure to proceed efficiently. If the pressure is too low, the reduction of the nitro groups and the dechlorination may be incomplete.[1]
-
Suboptimal Reaction Temperature: The reaction temperature should be maintained within the optimal range (e.g., 30-35°C).[1] Deviations can lead to incomplete reactions or the formation of side products.
-
Impure Starting Material: The purity of the starting 4-chloro-3,4'-dinitrobenzophenone is critical. Impurities can interfere with the catalyst and lead to a complex mixture of products that is difficult to purify.
Question 2: I am observing the formation of significant side products during the synthesis. What are these impurities and how can I minimize them?
Side product formation is a common cause of low yield. In syntheses starting from substituted nitro-chlorobenzophenones, common impurities arise from incomplete reactions or undesired side reactions.
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may have partially reduced intermediates, such as compounds where only one of the two nitro groups has been reduced to an amine.
-
Incomplete Dechlorination: In routes involving a dechlorination step, residual chlorinated species can remain if the reaction conditions are not optimal.[2]
-
Side Reactions from Ammonolysis: In syntheses that use an ammonolysis step (more common for the 3,4-isomer but relevant to consider for related syntheses), impurities such as 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone can form.[3] Strict control of temperature and pressure is necessary to minimize these.[3][4]
To minimize these impurities, ensure precise control over reaction parameters (temperature, pressure, reaction time), use high-purity starting materials, and ensure your catalyst is active.
Question 3: My product yield is high, but the purity is low after recrystallization. What can I do to improve the purification process?
Effective purification is key to obtaining high-purity 3,4'-diaminobenzophenone.
-
Solvent Choice for Recrystallization: The choice of solvent is critical. Ethanol is a commonly used solvent for the recrystallization of 3,4'-diaminobenzophenone.[1] If you are seeing impurities, you may need to try a different solvent system or a multi-solvent recrystallization.
-
Chromatography: For very impure samples, column chromatography over silica gel using an appropriate eluent system (e.g., ethyl acetate) can be an effective purification method.[5]
-
Washing Steps: Ensure the filtered crystals are washed with a suitable solvent (e.g., 1,2-dichloroethane) to remove residual impurities.[1]
Quantitative Data Summary
The following tables summarize quantitative data from various reported synthesis methods for diaminobenzophenones.
Table 1: Synthesis of 3,4'-Diaminobenzophenone via Catalytic Hydrogenation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 4-chloro-3,4'-dinitrobenzophenone | 5% Palladium/Alumina | 1,2-dichloroethane | 30-35 | Not specified | 83 | [1] |
| Chlorodinitrobenzophenone mixture | Reduction catalyst | Isopropyl alcohol | 70-80 | Not specified | 83.5 | [2] |
Table 2: Synthesis of 3,4-Diaminobenzophenone via Ammonolysis and Reduction
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Ammonolysis | 3-nitro-4-chloro-benzophenone | 10-25% Ammonia water | Ethanol, isopropanol, or DMF | 80-130 | 0.4-0.6 | >90 (two steps) | [3] |
| Reduction | 3-nitro-4-amino-benzophenone | Hydrogen, Palladium-carbon | Methanol | 30-50 | 0.01-0.2 | >90 (two steps) | [3][4] |
| Reduction | 4-amino-3-nitrobenzophenone | Raney nickel, Hydrogen | Tetrahydrofuran | Room Temperature | 40 psi | 100 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 3,4'-Diaminobenzophenone from 4-chloro-3,4'-dinitrobenzophenone [1]
-
Reaction Setup: In an autoclave, combine 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitrobenzophenone, 10.6 g (0.1 moles) of sodium carbonate, 1 g of 5% palladium/alumina catalyst, and 250 ml of 1,2-dichloroethane.
-
Hydrogenation: Stir the mixture at 30-35°C and introduce hydrogen, maintaining a constant pressure for 10 hours.
-
Catalyst Removal: After the reaction is complete, heat the mixture to 70°C and filter to remove the catalyst.
-
Crystallization and Isolation: Cool the filtrate to induce crystallization of yellow, needle-like crystals of 3,4'-diaminobenzophenone.
-
Purification: Filter the crystals, wash with 20 ml of 1,2-dichloroethane, and dry. The reported yield is 17.6 g (83%).
-
Recrystallization (Optional): For higher purity, recrystallize the product from ethanol.
Protocol 2: Synthesis of 3,4-Diaminobenzophenone from 4-amino-3-nitrobenzophenone [5]
-
Reaction Setup: Hydrogenate 50 g of 4-amino-3-nitrobenzophenone in 945 ml of tetrahydrofuran with 15 g of Raney nickel at room temperature under 40 psi of hydrogen.
-
Reaction Monitoring: The reaction should absorb three equivalents of hydrogen over approximately 4 hours.
-
Workup: Filter off the catalyst and evaporate the filtrate in vacuo to obtain a solid residue.
-
Purification: Purify the residue by chromatography over silica gel using ethyl acetate as the eluent. Combine the appropriate fractions to yield 3,4-diaminobenzophenone. The reported yield is 43.6 g (100%).
Visualizations
Caption: Experimental workflow for the synthesis of 3,4'-diaminobenzophenone.
Caption: Troubleshooting logic for low yield in 3,4'-diaminobenzophenone synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 4. CN109467512A - A kind of synthetic method of 3,4- diamino-benzophenone - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Separation of Dinitrobenzophenone Isomers
Welcome to the technical support center for challenges in the separation of dinitrobenzophenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of dinitrobenzophenone and why is their separation challenging?
A1: The most common isomers encountered during the synthesis of dinitrobenzophenone are 2,4-dinitrobenzophenone and 3,5-dinitrobenzophenone, along with other potential positional isomers. The separation of these isomers is challenging due to their similar molecular weights and polarities. These similarities often result in comparable solubilities in common organic solvents and close retention times in chromatographic methods, making baseline separation difficult to achieve.
Q2: What are the primary methods for separating dinitrobenzophenone isomers?
A2: The two primary methods for separating dinitrobenzophenone isomers are:
-
Fractional Crystallization: This technique exploits small differences in the solubility of the isomers in a particular solvent or solvent mixture. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized while the other remains in solution.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating isomers based on their differential interactions with a stationary phase.
Q3: How do I choose between fractional crystallization and chromatography?
A3: The choice of method depends on several factors:
-
Scale of Separation: Fractional crystallization is often more suitable for large-scale purifications (grams to kilograms), while chromatography is ideal for smaller-scale separations (milligrams to grams) and for analytical purposes.
-
Purity Requirements: Chromatography, particularly HPLC, can often achieve higher purity levels for the isolated isomers.
-
Available Equipment: The choice will also depend on the availability of specialized equipment such as HPLC or GC-MS systems.
-
Development Time: Developing a robust crystallization method can be time-consuming and require extensive screening of solvents. Chromatographic method development can sometimes be more straightforward, especially with modern method development software.
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization is a powerful technique for purifying dinitrobenzophenone isomers by leveraging their differential solubilities. However, several issues can arise during the process.
Q4: I am having trouble finding a suitable solvent for fractional crystallization. What should I do?
A4: Finding the right solvent is critical. An ideal solvent should dissolve the mixture at an elevated temperature and allow for the selective crystallization of one isomer upon cooling.
-
Strategy: Start by screening a range of solvents with varying polarities. The principle of "like dissolves like" can be a good starting point; since dinitrobenzophenones are polar, polar solvents are more likely to be effective.
-
Solvent Screening: Test the solubility of your isomer mixture in small amounts of various solvents at both room temperature and their boiling points.
Estimated Solubility of Structurally Similar Dinitro-Aromatic Compounds
Disclaimer: The following table provides solubility data for compounds structurally similar to dinitrobenzophenone and should be used as a guideline for initial solvent screening. Actual solubilities of dinitrobenzophenone isomers will vary.
| Solvent | 2,4-Dinitrophenol[1] | 2,4-Dinitrochlorobenzene[2] | 3,5-Dinitrobenzoyl Chloride[3] |
| Methanol | Soluble | 11.23 g/100g (16°C) | More soluble |
| Ethanol | Soluble | 4.73 g/100g (16°C, 96%) | More soluble |
| Acetone | 35.90 g/100g (15°C) | 268 g/100g (16°C) | More soluble |
| Ethyl Acetate | 15.55 g/100g (15°C) | - | - |
| Toluene | 6.36 g/100g (15°C) | 139.87 g/100g (15°C) | Limited solubility |
| Hexane | - | - | Limited solubility |
Troubleshooting Workflow for Solvent Selection
Caption: Workflow for selecting a suitable solvent system for fractional crystallization.
Q5: My isomers are co-crystallizing. How can I improve the separation?
A5: Co-crystallization occurs when the solubilities of the isomers are too similar in the chosen solvent.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or freezer). Slow cooling rates promote the growth of purer crystals.
-
Seeding: Add a small crystal of the desired pure isomer to the supersaturated solution to encourage its selective crystallization.
-
Iterative Crystallization: Perform multiple crystallization steps. The purity of the desired isomer will increase with each successive recrystallization.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for the separation and analysis of dinitrobenzophenone isomers. However, achieving baseline separation can be challenging.
Q6: I am not getting any separation between my dinitrobenzophenone isomers using reverse-phase HPLC. What can I change?
A6: Poor separation in reverse-phase HPLC is a common issue. Here are several parameters you can adjust:
-
Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile or methanol) to water is a critical factor. Try a shallower gradient or isocratic elution with a lower percentage of the organic solvent to increase retention and potentially improve resolution.
-
Choice of Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Column Chemistry: Not all C18 columns are the same. Try a C18 column with a different bonding density or end-capping, or consider a phenyl-hexyl column which can offer different selectivity for aromatic compounds.
-
Temperature: Changing the column temperature can affect selectivity. Try running the separation at a lower or higher temperature (e.g., 25°C, 40°C).
Suggested Starting Conditions for HPLC Method Development
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Column | C18 or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | Silica or Cyano, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Isopropanol or Ethyl Acetate |
| Gradient | Start with a linear gradient from 50% B to 100% B over 20 minutes | Start with isocratic elution (e.g., 95:5 Hexane:Isopropanol) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 30 °C | 30 °C |
Q7: My peaks are broad and tailing in normal-phase HPLC. What is the cause?
A7: Peak broadening and tailing in normal-phase HPLC are often related to the mobile phase or column activity.
-
Water Content: The amount of water in your mobile phase is crucial for deactivating the silica stationary phase. If your solvents are too dry, you may see significant tailing. Add a small, controlled amount of water or an alcohol like isopropanol to your mobile phase.
-
Sample Overload: Injecting too much sample can lead to broad, distorted peaks. Try diluting your sample.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample.
Logical Workflow for HPLC Method Development
Caption: A decision-making workflow for developing an HPLC method for isomer separation.
Troubleshooting Guide: Gas Chromatography (GC)
GC can be a viable alternative for the separation of dinitrobenzophenone isomers, especially when coupled with a mass spectrometer (GC-MS) for identification.
Q8: My dinitrobenzophenone isomers are co-eluting in my GC analysis. How can I improve the separation?
A8: Co-elution in GC is typically addressed by optimizing the temperature program and the column.
-
Temperature Program: A slow initial temperature ramp will provide better separation of more volatile components. You can also add an isothermal hold at the beginning of the run. Experiment with different ramp rates (e.g., 5 °C/min, 10 °C/min, 20 °C/min) to find the optimal separation.
-
Column Selection: A longer column will provide more theoretical plates and better resolution. If you are using a non-polar column (e.g., DB-5ms), consider switching to a more polar column (e.g., a wax column) to alter the selectivity.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of your carrier gas (e.g., helium) can improve efficiency and resolution.
Suggested Starting Conditions for GC-MS Method Development
| Parameter | GC-MS Conditions |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (split or splitless) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-400 amu |
Q9: I am seeing peak tailing for my dinitrobenzophenone isomers in GC. What could be the problem?
A9: Peak tailing in GC can be caused by several factors:
-
Active Sites: The injector liner or the front of the GC column may have active sites that interact with the polar nitro groups of the analytes. Using a deactivated liner and cutting a small portion from the front of the column can help.
-
Injection Temperature: If the injection temperature is too low, it can lead to slow volatilization and band broadening. Try increasing the injector temperature.
-
Column Bleed: At high temperatures, the stationary phase can degrade, leading to active sites. Ensure you are operating within the recommended temperature limits of your column.
Experimental Workflow for GC-MS Method Development
Caption: A workflow for developing and optimizing a GC-MS method for isomer separation.
References
Preventing byproduct formation during the synthesis of 3,4'-Dinitrobenzophenone
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 3,4'-Dinitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for this compound are:
-
Nitration of a monosubstituted benzophenone: This typically involves the nitration of 3-nitrobenzophenone or 4-nitrobenzophenone.
-
Friedel-Crafts Acylation: This route involves the reaction of a substituted benzoyl chloride with a substituted benzene, for example, 3-nitrobenzoyl chloride with nitrobenzene. However, Friedel-Crafts reactions on strongly deactivated rings like nitrobenzene are challenging and often result in low yields.[1][2][3]
Q2: What are the most common byproducts encountered during the synthesis of this compound?
A2: The most prevalent byproducts are positional isomers of dinitrobenzophenone. Depending on the starting materials and reaction conditions, you may observe the formation of 3,3'-, 2,4'-, and 4,4'-dinitrobenzophenone, among others.[4] Polysubstitution, leading to trinitrobenzophenone, can also occur but is generally less of an issue in Friedel-Crafts acylation compared to alkylation.[5]
Q3: How can I minimize the formation of isomeric byproducts during nitration?
A3: Controlling the regioselectivity of the nitration reaction is key. One effective method is the use of a specific nitrating mixture. For instance, using anhydrous sodium nitrate in a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum (20% SO3) has been reported to be remarkably selective, leading to good yields and minimal secondary products.[6] The reaction temperature and the rate of addition of the nitrating agent are also critical parameters to control.
Q4: Can I perform a Friedel-Crafts acylation on nitrobenzene to synthesize a dinitrobenzophenone precursor?
A4: While theoretically possible, performing a Friedel-Crafts acylation on nitrobenzene is highly challenging. The nitro group is a strong deactivating group, which significantly reduces the reactivity of the benzene ring towards electrophilic substitution.[3][7] This often leads to very poor yields or no reaction at all.[1][2] In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Deactivated Substrate: If using a Friedel-Crafts reaction with a nitro-substituted benzene, the ring may be too deactivated for the reaction to proceed efficiently.[2][3]2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.3. Insufficient Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with deactivated substrates. | 1. Consider an alternative synthetic route, such as the nitration of a less deactivated benzophenone derivative.2. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.[5]3. Carefully and gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of Multiple Isomers | 1. Suboptimal Nitrating Conditions: The nitrating agent or reaction temperature may not be selective for the desired isomer.2. Lack of Regiocontrol in Friedel-Crafts: The directing effects of the substituents may lead to a mixture of ortho, meta, and para products. | 1. Employ a more selective nitrating system, such as anhydrous sodium nitrate in H₂SO₄/oleum.[6] Maintain a consistent and optimized reaction temperature.2. If pursuing a Friedel-Crafts route, carefully select starting materials where the directing effects of the substituents favor the formation of the 3,4'-isomer. |
| Presence of Polysubstituted Byproducts | 1. Incorrect Stoichiometry: An excess of the acylating or nitrating agent can lead to multiple substitutions on the aromatic ring.2. Prolonged Reaction Time or High Temperature: These conditions can favor further substitution reactions.[5] | 1. Use a 1:1 molar ratio of the reactants, especially in Friedel-Crafts acylation.[5]2. Optimize the reaction time and temperature by monitoring the reaction progress. Aim for the shortest time and lowest temperature that allows for complete consumption of the starting material.[5] |
| Difficulty in Product Purification | 1. Similar Physical Properties of Isomers: The melting points and solubilities of the various dinitrobenzophenone isomers can be very similar, making separation by recrystallization challenging. | 1. Consider column chromatography for separation if recrystallization is ineffective. A combination of different solvent systems may be necessary to achieve good separation.2. Multiple recrystallizations from different solvents may be required. |
Experimental Protocols
Key Experiment: Selective Nitration of 4-Nitrobenzophenone
This protocol is based on a method reported to be highly selective for the synthesis of this compound.[6]
Materials:
-
4-Nitrobenzophenone
-
Anhydrous Sodium Nitrate (NaNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Oleum (20% SO₃)
-
Ice
-
Deionized Water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum. Cool the mixture in an ice bath.
-
Slowly add the 4-nitrobenzophenone to the cooled acid mixture with continuous stirring until it is completely dissolved.
-
In a separate beaker, dissolve the anhydrous sodium nitrate in a minimal amount of concentrated sulfuric acid.
-
Add the sodium nitrate solution dropwise to the reaction mixture from the dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC to determine completion).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Palladium-Catalyzed Reduction of Dinitroaromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the palladium-catalyzed reduction of dinitroaromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Low or No Conversion of the Dinitroaromatic Starting Material
-
Question: My reaction shows little to no conversion of the starting material, as monitored by TLC or LC-MS. What are the possible causes and how can I resolve this?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The palladium catalyst may be inactive. Verify its activity with a reliable standard reaction, such as the reduction of nitrobenzene. If it is inactive, use a fresh batch of catalyst. Ensure proper storage and handling of the catalyst to prevent deactivation.[1]
-
Catalyst Poisoning: The catalyst's active sites may be blocked by poisons. Common poisons for palladium catalysts include sulfur, phosphorus, and nitrogen-containing heterocycles.[2][3][4] Purify the dinitroaromatic substrate, solvents, and hydrogen source to remove any potential contaminants. Recrystallization of the substrate and passing solvents through a column of activated alumina or carbon can be effective.[1]
-
Insufficient Hydrogen Source: Ensure an adequate supply of the hydrogen source. For reactions using hydrogen gas, check for leaks in the system and ensure a continuous flow or a properly filled balloon.[1] For transfer hydrogenation with reagents like hydrazine or formates, ensure the correct stoichiometry is used.
-
Suboptimal Temperature: The reduction of nitroaromatics is typically exothermic, but an initial activation energy barrier may need to be overcome.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress. Be aware that excessive temperatures can lead to side reactions and catalyst degradation.[1][5]
-
Poor Agitation: In heterogeneous catalysis, efficient mixing is critical for good contact between the substrate, catalyst, and hydrogen source.[1] Ensure vigorous stirring to maintain the catalyst in suspension.
-
Issue 2: Incomplete Reaction or Stalling
-
Question: The reaction starts but then slows down or stops before the starting material is fully consumed. What should I do?
-
Answer: A stalling reaction often points to catalyst deactivation or the formation of inhibitory byproducts.
-
Catalyst Deactivation During Reaction: The catalyst may deactivate over the course of the reaction. This can be caused by sintering (agglomeration of palladium particles) at higher temperatures or by poisoning from impurities generated during the reaction.[2] Adding a fresh portion of the catalyst may help to restart the reaction.
-
Formation of Intermediates: The reduction of dinitroaromatic compounds proceeds through nitroso and hydroxylamine intermediates.[1][6] The accumulation of these intermediates can sometimes lead to the formation of dimeric byproducts like azoxy and azo compounds, which can be colored and may inhibit the catalyst.[1] Improving reaction conditions, such as increasing hydrogen pressure or temperature, can help to facilitate the complete reduction of these intermediates.[1]
-
Product Inhibition: In some cases, the amine product can adsorb onto the catalyst surface and inhibit its activity. While less common, if suspected, using a different solvent or adjusting the pH might mitigate this effect.
-
Issue 3: Poor Selectivity - Over-reduction to Diamine or Other Side Reactions
-
Question: I am trying to achieve a selective mono-reduction of a dinitroaromatic compound to a nitroaniline, but I am getting significant amounts of the diamine product. How can I improve selectivity?
-
Answer: Achieving selective mono-reduction requires careful control of reaction conditions to favor the reduction of one nitro group over the other.
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the desired nitroaniline is the major product. Lowering the reaction temperature can often improve selectivity by slowing down the second reduction step.[5]
-
Choice of Hydrogen Source: The choice of hydrogen donor can influence selectivity. Milder reducing agents or transfer hydrogenation reagents like ammonium formate can sometimes offer better selectivity compared to high-pressure hydrogen gas.
-
Catalyst Modification/Choice: The type of palladium catalyst can impact selectivity. In some cases, specific supported palladium catalysts or the use of additives can enhance selectivity. For instance, the presence of certain amines has been shown to affect selectivity in some systems.[3]
-
Substrate-Specific Conditions: The electronic and steric environment of the nitro groups on the aromatic ring will significantly influence their relative reactivity. A literature search for the selective reduction of similar substrates is highly recommended to find optimized conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best palladium catalyst for dinitroaromatic reduction?
-
A1: Palladium on activated carbon (Pd/C) is the most commonly used and versatile catalyst for this transformation due to its high efficiency and ease of removal.[6][7] However, for specific applications, other forms like palladium acetate (Pd(OAc)₂) or palladium nanoparticles on various supports may offer advantages in terms of activity and selectivity.[8]
-
-
Q2: Which hydrogen source should I use: H₂ gas, hydrazine, or something else?
-
A2: The choice depends on the desired reactivity, selectivity, and available laboratory equipment.
-
Hydrogen Gas (H₂): Highly effective and clean, but requires specialized equipment for handling flammable gas under pressure.[6]
-
Hydrazine Hydrate (N₂H₄·H₂O): A convenient liquid hydrogen source for transfer hydrogenation, often providing rapid reductions at atmospheric pressure.[5] However, hydrazine is toxic and should be handled with care.[6]
-
Ammonium Formate/Formic Acid: These are safer alternatives for transfer hydrogenation and can sometimes offer improved chemoselectivity.
-
Sodium Borohydride (NaBH₄): Can be used in combination with a palladium catalyst, often in aqueous or alcoholic solvents.
-
-
-
Q3: What are the best solvents for this reaction?
-
A3: Protic solvents like ethanol, methanol, and water are commonly used and often facilitate the reaction.[9] Aprotic solvents such as ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also effective.[8] The choice of solvent can impact reaction rates and selectivity, so it may need to be optimized for a specific substrate.[10][11][12]
-
-
Q4: How do I handle the pyrophoric Pd/C catalyst safely?
-
A4: Dry Pd/C, especially after use when it is saturated with hydrogen, is pyrophoric and can ignite upon exposure to air.[6] Always handle the catalyst in an inert atmosphere when dry. When filtering the catalyst after the reaction, do not allow the filter cake to dry. Keep it wet with solvent or water and dispose of it properly according to your institution's safety guidelines.[6]
-
-
Q5: Can I reuse the palladium catalyst?
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of Nitroaromatics with Pd/C and Hydrazine Hydrate
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 5% Pd/C (13 mg) | 80 | 5 min | 95 | [5] |
| 1-Bromo-4-(tert-butyl)-2-nitrobenzene | 10% Pd/C | 120 (microwave) | 15 min | 92 (for fully reduced) | [5] |
| Dinitro substrates | Higher loading | Room Temperature | - | Selective reduction | [5] |
Table 2: Optimization of Palladium-Catalyzed Reduction of Nitrobenzene
| Pd Loading (mol%) | Hydrogen Source | Solvent | Temperature (°C) | Time | Conversion (%) | Reference |
| 0.1 | NaBH₄ | Aqueous Ethanol | Room Temperature | - | 100 | [13] |
| 0.008 | NaBH₄ | Aqueous Ethanol | Room Temperature | 2 h | >99 | [13] |
| - | H₂ gas | - | - | - | - | [6] |
| - | Hydrazine Hydrate | Methanol | 80 | - | - | [5] |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Reduction of a Dinitroaromatic Compound using Transfer Hydrogenation with Hydrazine Hydrate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dinitroaromatic compound (1.0 mmol) and a suitable solvent (e.g., methanol, 5 mL).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (e.g., 13 mg).
-
Reagent Addition: Add hydrazine hydrate (10.0 mmol) to the mixture. For substrates with other sensitive functional groups (e.g., halogens), the reaction may be conducted at room temperature to enhance selectivity.[5]
-
Reaction: Heat the reaction mixture to a gentle reflux (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Upon completion (typically when the starting material is consumed and the desired nitroaniline is the major product), cool the reaction mixture to room temperature.
-
Filtration: Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and carefully filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet to prevent ignition.[6]
-
Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for Complete Reduction to Diamine using Hydrogen Gas
-
Setup: In a flask suitable for hydrogenation, dissolve the dinitroaromatic compound in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Seal the flask, and then evacuate and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure the atmosphere is replaced with hydrogen.[6]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50 °C) under a positive pressure of hydrogen (e.g., a hydrogen-filled balloon or a Parr hydrogenator).[6]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or by observing hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.[6]
-
Filtration and Purification: Follow the filtration and purification steps as described in Protocol 1.
Visualizations
Caption: General experimental workflow for palladium-catalyzed reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium | Research Highlight | PNNL [pnnl.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. rua.ua.es [rua.ua.es]
Method for removing impurities from synthesized 3,4'-Dinitrobenzophenone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of 3,4'-Dinitrobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities largely depend on the synthetic route. A common method, Friedel-Crafts acylation, and subsequent nitration steps can introduce several contaminants. Common impurities include:
-
Isomeric Dinitrobenzophenones: The nitration of benzophenone or a mono-nitrobenzophenone intermediate can produce a mixture of isomers, such as 3,3'-, 2,4'-, and 4,4'-dinitrobenzophenone, which can be difficult to separate due to similar physical properties.[1][2]
-
Unreacted Starting Materials: Residual benzophenone, mono-nitrobenzophenone intermediates, or acylating agents may remain in the crude product.
-
By-products from Side Reactions: Friedel-Crafts reactions can be complex, and side reactions may generate various unwanted compounds.[3][4]
-
Residual Acids: Nitrating agents (a mix of nitric and sulfuric acid) can remain in the product, requiring neutralization and washing steps.[5]
Q2: What is the recommended primary method for purifying crude this compound?
A2: Recrystallization is the most effective and widely used primary technique for purifying crude this compound.[6][7] This method is excellent for removing most isomers, unreacted starting materials, and baseline impurities by leveraging differences in solubility.[8] For highly persistent impurities, column chromatography may be required as a secondary step.
Q3: How do I select an appropriate solvent for recrystallization?
A3: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cooler temperatures.[6][7] Impurities, conversely, should either be fully soluble or insoluble at all temperatures. For dinitro-aromatic compounds, common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and mixed solvent systems like ethanol/water or methanol/water.[7][9]
Q4: My purified product is still colored. How can I remove colored impurities?
A4: A persistent yellow or brownish color after initial purification often indicates residual nitrated by-products or oxidation products. If recrystallization alone is insufficient, you can try adding a small amount of activated charcoal to the hot solution during the recrystallization process. The charcoal adsorbs colored impurities, and it can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb the desired product and reduce yield.
Q5: What is the expected melting point of pure this compound?
A5: The melting point is a key indicator of purity. Pure this compound has a sharp melting point in the range of 172-176 °C. A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent was used, keeping the product dissolved even at low temperatures.2. The solution was not cooled sufficiently to allow for maximum crystal formation.3. Premature crystallization occurred during hot filtration, leading to product loss.4. The chosen solvent is not optimal, and the product has significant solubility even when cold. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.2. After slow cooling to room temperature, place the flask in an ice bath for 30-60 minutes.3. Preheat the filtration funnel and flask. Add a small amount of extra hot solvent just before filtering.4. Test alternative recrystallization solvents on a small scale to optimize recovery. |
| Product "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the solute/impurity mixture.2. The solution is supersaturated with impurities.3. The rate of cooling is too rapid. | 1. Switch to a lower-boiling point solvent.2. Perform a preliminary purification step, such as washing with a suitable solvent or a simple column filtration, to remove major impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Melting Point is Broad and/or Depressed | The product is still impure. Isomeric impurities are often the cause. | 1. Perform a second recrystallization, potentially with a different solvent system to target different impurities.[7]2. If recrystallization fails to improve purity, purify the material using column chromatography. |
| No Crystals Form Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent used).2. The product is highly soluble in the chosen solvent at all temperatures. | 1. Evaporate some of the solvent by gently heating the solution and allow it to cool again.2. If evaporation doesn't work, the solvent is unsuitable. Recover the product by removing all solvent and attempt recrystallization with a different solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube and add a few drops of the chosen solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is unsuitable. If it is sparingly soluble, heat the test tube. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is promising.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the selected hot solvent in portions while heating (e.g., on a hot plate) and swirling until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (or activated charcoal). This step prevents the product from crystallizing prematurely on the filter.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point and calculate the percent recovery.
Protocol 2: Column Chromatography
This is a secondary purification method for removing persistent impurities, such as isomers.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica. Do not let the column run dry.
-
Sample Loading: Dissolve the semi-purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the sample through the column with a non-polar solvent like hexane or a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The polarity of the eluent can be gradually increased (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Drying and Analysis: Dry the final product under vacuum and confirm its purity via melting point analysis.
Quantitative Data Summary
The following table provides starting points for developing a purification protocol. Optimal ratios and conditions must be determined empirically.
| Purification Method | Parameter | Recommended Starting Conditions | Notes |
| Recrystallization | Solvent System | 1. Ethanol2. Methanol3. Ethanol/Water (e.g., 4:1 v/v)4. Ethyl Acetate/Hexane | The addition of a non-solvent (like water to ethanol) can often improve crystal yield.[7] |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5) and gradually increase the proportion of ethyl acetate. |
Purification Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. imemg.org [imemg.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Analysis of 3,3'- and 3,4'-Diaminobenzophenone Synthesis for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic methodologies for two crucial chemical intermediates: 3,3'-diaminobenzophenone and 3,4'-diaminobenzophenone. Both isomers are foundational building blocks in the synthesis of a wide array of polymers, dyes, and pharmaceutical agents. This document outlines common synthetic routes, presents comparative performance data, and provides detailed experimental protocols to assist researchers, scientists, and professionals in drug development in selecting the most suitable synthesis strategy for their specific applications.
Comparative Performance of Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, purity, reaction conditions, and the availability of starting materials. The following tables summarize the quantitative data for the synthesis of 3,3'- and 3,4'-diaminobenzophenone based on reported experimental findings.
Table 1: Synthesis of 3,3'-Diaminobenzophenone
| Starting Material | Key Reagents & Conditions | Yield (%) | Melting Point (°C) | Reference |
| Crude dinitro-dichloro benzophenone | 5% Pd/C, H₂, methyl cellosolve, 28% ammonia water | 79.2% | 148-150 | [1] |
| Chloro-dinitrobenzophenone mixture | Reduction catalyst, dehydrochlorinating agent | 72.2% | 148-149.5 | [2] |
| 3,3'-dinitro-4,4'-dichloro benzophenone | 5% palladium/alumina catalyst, H₂, CaO, 1,2-dichloro ethane | 78% | 149-150 | [3] |
Table 2: Synthesis of 3,4'-Diaminobenzophenone
| Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| 4-chloro-3,4'-dinitro benzophenone | 5% palladium/alumina catalyst, H₂, Na₂CO₃, 1,2-dichloro ethane | 83% | - | 121-122 | [4] |
| 3-nitro-4-chloro-benzophenone | 1. Ammonolysis (NH₃ water) 2. Reduction (Pd/C, H₂) | >90% (overall) | >99.8% | - | [5] |
| 4-amino-3-nitrobenzophenone | Raney nickel, H₂, tetrahydrofuran | 100% | - | - | [6] |
| Chloro-dinitrobenzophenone mixture | Reduction catalyst, dehydrochlorinating agent | 83.5% | - | 126.5 | [2] |
Synthesis Pathways: A Visual Representation
The following diagrams, generated using the DOT language, illustrate the primary synthetic routes for 3,3'- and 3,4'-diaminobenzophenone.
Caption: Catalytic hydrogenation of crude dinitro-dichloro benzophenone.
Caption: Two-step synthesis of 3,4'-diaminobenzophenone.
Detailed Experimental Protocols
This section provides detailed experimental methodologies for key synthetic procedures cited in this guide.
Protocol 1: Synthesis of 3,3'-Diaminobenzophenone from Crude Dinitro-dichloro Benzophenone[1]
-
Reaction Setup: In a closed glass vessel equipped with a thermometer and a stirrer, charge 34 g (0.1 moles) of crude dinitro-dichloro benzophenone, 1 g of 5% Pd/C, and 100 ml of methyl cellosolve.
-
Hydrogenation (Step 1): While stirring the mixture at 40°-50° C, introduce hydrogen until 13.9 L (0.62 moles) of hydrogen is absorbed over a period of twelve hours.
-
Ammonolysis and Hydrogenation (Step 2): Cool the mixture to 30° C and add 18.2 g (0.3 moles) of 28% ammonia water. Continue to introduce hydrogen while stirring at 30°-35° C until 4.3 L (0.19 moles) of hydrogen is absorbed over five hours.
-
Work-up and Isolation: After the reaction is complete, heat the mixture to 70° C and filter while hot to remove the catalyst. Add 100 ml of hot water to the filtrate and allow it to cool to precipitate yellow crystals of 3,3'-diaminobenzophenone.
-
Purification: Filter the crystals, wash with 10 ml of ethanol, and dry to yield 16.8 g (79.2%) of the product with a melting point of 148°-150° C. Recrystallization from ethanol can yield slightly yellow needle-like crystals with a melting point of 150° to 151° C.
Protocol 2: Synthesis of 3,4'-Diaminobenzophenone from 4-Chloro-3,4'-dinitro Benzophenone[4]
-
Reaction Setup: In an autoclave, add 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitro benzophenone, 10.6 g (0.1 moles) of sodium carbonate, 1 g of 5% palladium/alumina catalyst, and 250 ml of 1,2-dichloro ethane.
-
Hydrogenation: Stir the mixture at 30°-35° C and introduce hydrogen at a constant pressure for 10 hours.
-
Work-up and Isolation: Upon completion of the reaction, heat the mixture to 70° C and filter to remove the catalyst.
-
Purification: Cool the filtrate to obtain yellow needle-like crystals of 3,4'-diaminobenzophenone. Filter the crystals, wash with 20 ml of 1,2-dichloro ethane, and dry to yield 17.6 g (83%) of the product with a melting point of 121°-122° C. Recrystallization from ethanol gives pure yellow needle-like crystals with a melting point of 122°-122.5° C.
Protocol 3: Two-Step Synthesis of 3,4'-Diaminobenzophenone from 3-Nitro-4-chloro-benzophenone[5]
Step 1: Ammonolysis
-
Reaction Setup: Place 3-nitro-4-chloro-benzophenone, an organic solvent (such as ethanol, isopropanol, or N,N-dimethylformamide), and 10-25% aqueous ammonia into a high-pressure kettle.
-
Reaction: Stir and heat the mixture to 80-130 °C, maintaining the pressure at 0.4-0.6 MPa for 18-24 hours to obtain 3-nitro-4-amino-benzophenone.
Step 2: Reduction
-
Reaction Setup: Add the 3-nitro-4-amino-benzophenone obtained in the previous step to methanol, stir until dissolved, and transfer to an autoclave. Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Charge the autoclave with hydrogen to a pressure of 0.1-0.2 MPa. Stir and heat the mixture to 40-50 °C for 3-5 hours to yield 3,4'-diaminobenzophenone. The overall yield for the two steps is reported to be over 90% with a purity of over 99.8%.[5]
Concluding Remarks
The choice between the synthetic routes for 3,3'- and 3,4'-diaminobenzophenone will ultimately depend on the specific requirements of the intended application, including desired purity, acceptable yield, cost of starting materials and reagents, and scalability of the process. The catalytic reduction of dinitrated precursors is a common and effective strategy for both isomers. For 3,4'-diaminobenzophenone, the two-step process starting from 3-nitro-4-chlorobenzophenone offers high yield and purity. Researchers are encouraged to consider the safety and environmental implications of the chosen solvents and reagents. The provided protocols and data serve as a foundation for informed decision-making in the synthesis of these valuable chemical intermediates.
References
- 1. prepchem.com [prepchem.com]
- 2. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 3. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
A Comparative Guide to the Validation of HPLC-MS for the Quantification of Benzophenone Derivatives
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantification of benzophenone derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols. This document outlines the performance of various methods with supporting experimental data, details experimental protocols, and contrasts HPLC-MS with alternative analytical techniques.
Introduction to Benzophenone Derivative Analysis
Benzophenone and its derivatives are widely used as UV filters in sunscreens, cosmetics, and various industrial products to prevent photodegradation.[1] However, concerns about their potential endocrine-disrupting effects and environmental persistence necessitate sensitive and accurate quantification methods.[1][2] HPLC coupled with tandem mass spectrometry (MS/MS) has become a primary technique for this purpose due to its high selectivity and sensitivity.[3][4] This guide will delve into the validation parameters of several HPLC-MS methods and compare them to other analytical approaches.
Comparative Performance of Validated HPLC-MS/MS Methods
The selection of an appropriate HPLC-MS/MS method depends on the specific benzophenone derivatives of interest, the sample matrix, and the required sensitivity. The following tables summarize the quantitative performance data from various validated methods, highlighting key validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision.
Table 1: Performance of UHPLC-MS/MS for Benzophenone Derivatives in Food Matrices [5]
| Analyte | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (%RSD) |
| Benzophenone (BP) | ≥ 0.995 | 0.02 - 4.2 | 0.08 - 1.3 | 45 - 150 | 1 - 28 |
| 4-Methylbenzophenone (4-MBP) | ≥ 0.995 | 0.02 - 2.0 | 0.02 - 1.0 | 70 - 128 | 1 - 22 |
| 2-Hydroxybenzophenone (2-OHBP) | ≥ 0.995 | 0.02 - 4.2 | 0.08 - 1.3 | 44 - 152 | 1 - 28 |
| Benzophenone-1 (BP-1) | ≥ 0.995 | 0.02 - 2.0 | 0.02 - 1.0 | 73 - 152 | 1 - 28 |
Table 2: Performance of UHPLC-MS/MS for Benzophenone Derivatives in Human Urine [6][7]
| Analyte | Linearity (Concentration Range) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) |
| Benzophenone-1 (BP-1) | up to 40 ng/mL | 0.1 - 0.6 | 94 - 106 | 2.0 - 13.8 |
| Benzophenone-2 (BP-2) | up to 40 ng/mL | 0.1 - 0.6 | 94 - 106 | 2.0 - 13.8 |
| Benzophenone-3 (BP-3) | up to 40 ng/mL | 0.001 - 0.100 | 79 - 113 | 2 - 15 |
| Benzophenone-6 (BP-6) | up to 40 ng/mL | 0.1 - 0.6 | 94 - 106 | 2.0 - 13.8 |
| Benzophenone-8 (BP-8) | up to 40 ng/mL | 0.1 - 0.6 | 94 - 106 | 2.0 - 13.8 |
| 4-Hydroxybenzophenone (4-OH-BP) | up to 40 ng/mL | 0.001 - 0.100 | 79 - 113 | 2 - 15 |
Table 3: Performance of LC-MS/MS for Benzophenone Derivatives in Human Placental Tissue [8]
| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (%RSD) |
| Benzophenone-1 (BP-1) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
| Benzophenone-2 (BP-2) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
| Benzophenone-3 (BP-3) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
| Benzophenone-6 (BP-6) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
| Benzophenone-8 (BP-8) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
| 4-Hydroxybenzophenone (4-OH-BP) | 0.07 - 0.3 | 0.3 - 1.0 | 98 - 104 | < 5 |
Experimental Protocols
A generalized experimental protocol for the analysis of benzophenone derivatives using HPLC-MS/MS is provided below. Specific parameters may need to be optimized based on the analytes, matrix, and instrumentation.
1. Sample Preparation (Solid-Liquid Extraction for Cereal-Based Foods) [5]
-
Homogenization: Weigh 1 gram of the homogenized food sample into a 50 mL centrifuge tube.
-
Fortification: Spike the sample with an internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and vortex for 1 minute.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex for 1 minute, and then centrifuge at 8000 rpm for 5 minutes.
-
Cleanup (Dispersive Solid-Phase Extraction): Transfer 1 mL of the supernatant to a tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. Vortex for 1 minute and centrifuge at 12000 rpm for 5 minutes.
-
Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.
2. UHPLC-MS/MS Analysis [5]
-
Chromatographic System: Ultra-High-Performance Liquid Chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Both positive and negative ion modes may be used, depending on the specific benzophenone derivative.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Alternative Analytical Techniques
While HPLC-MS/MS is a powerful tool, other techniques can also be employed for the quantification of benzophenone derivatives.
Table 4: Comparison of Analytical Techniques for Benzophenone Quantification
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection.[4] | High sensitivity and selectivity, suitable for complex matrices. | Higher equipment and operational costs. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[4] | Excellent for volatile and thermally stable benzophenones.[9] | Derivatization may be required for less volatile derivatives. |
| HPLC with UV Detection | Chromatographic separation followed by UV absorbance detection.[4] | Lower cost, simpler operation.[10] | Lower sensitivity and selectivity compared to MS, potential for matrix interference.[4] |
| Derivative Spectrophotometry | Measures the derivative of the absorbance spectrum to resolve overlapping spectra.[11] | Rapid and simple for less complex samples.[11] | Lower sensitivity and not suitable for complex mixtures.[11] |
Methodology Visualization
The following diagrams illustrate the typical workflow for HPLC-MS analysis and the logical relationship of different analytical techniques.
Caption: Experimental workflow for HPLC-MS/MS analysis of benzophenones.
Caption: Comparison of analytical techniques for benzophenone analysis.
References
- 1. visnyk.chem.univ.kiev.ua [visnyk.chem.univ.kiev.ua]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. UHPLC-MS/MS method for the determination of bisphenol A and its chlorinated derivatives, bisphenol S, parabens, and benzophenones in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 11. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Selective Reduction of 3,4'-Dinitrobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of 3,4'-Dinitrobenzophenone is a critical transformation in synthetic organic chemistry, providing valuable intermediates for the synthesis of pharmaceuticals and other complex molecules. The regioselectivity of this reduction, which determines the position of the remaining nitro group, is highly dependent on the choice of catalyst and reaction conditions. This guide provides an objective comparison of different catalytic systems for the mono-reduction of this compound, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic goals.
Performance Comparison of Catalytic Systems
The selective reduction of this compound can yield two primary mono-amino isomers: 3-amino-4'-nitrobenzophenone and 4'-amino-3-nitrobenzophenone. The choice of catalyst plays a pivotal role in directing the selectivity of this reaction. Below is a summary of the performance of different catalysts based on experimental data.
| Catalyst/Reducing Agent | Substrate | Product Ratio (3-amino-4'-nitro : 4'-amino-3-nitro) | Reaction Conditions | Reference |
| Tin(II) Chloride (SnCl₂) | 3,4'-Dinitro-4-chlorobenzophenone | 3a : 2a (ratio not specified, but 3a is the major product) | Acidic medium | Bogdanova et al., 2022[1] |
| Tin(II) Chloride (SnCl₂) | 3,4'-Dinitro-4-methylbenzophenone | 2b > 3b | Acidic medium | Bogdanova et al., 2022[1] |
| Tin(II) Chloride (SnCl₂) | 3,4'-Dinitro-4-methoxybenzophenone | 2c > 3c | Acidic medium | Bogdanova et al., 2022[1] |
| Tin(II) Chloride (SnCl₂) | 3,4'-Dinitro-4-diethylaminobenzophenone | 2d > 3d | Acidic medium | Bogdanova et al., 2022[1] |
Note: In the study by Bogdanova et al., '2' refers to the 4'-amino-3-nitro isomer and '3' refers to the 3-amino-4'-nitro isomer. The specific ratios were not provided in the abstract, but the major product was indicated.
In-Depth Catalyst Analysis
Tin(II) Chloride (SnCl₂)
Tin(II) chloride is a classical reducing agent for the selective reduction of nitroarenes.[1] A study on the mono-reduction of 3,4'-dinitro-4-R-benzophenones demonstrated that the regioselectivity is significantly influenced by the nature of the substituent at the 4-position.[1]
-
Selectivity : For a substrate with an electron-withdrawing group (e.g., chlorine) at the 4-position, the reduction preferentially occurs at the 3-nitro group, yielding 3-amino-4'-nitro-4-chlorobenzophenone as the major product.[1] Conversely, with electron-donating substituents (e.g., methyl, methoxy, diethylamino), the reduction is directed towards the 4'-nitro group.[1] This selectivity is attributed to the electronic effects of the substituents on the nitro groups.[1]
Catalytic Hydrogenation (Pd/C and Raney® Ni)
-
Palladium on Carbon (Pd/C) : Pd/C is a highly active catalyst for the reduction of both aromatic and aliphatic nitro groups.[2] It is often the catalyst of choice due to its high efficiency. However, a potential drawback is its ability to reduce other functional groups, which can be a concern in molecules with multiple reducible moieties.[2] For the selective mono-reduction of a dinitro compound, careful control of reaction conditions such as hydrogen pressure, temperature, and reaction time is crucial.
-
Raney® Nickel : Raney® Ni is another effective catalyst for nitro group reduction.[2] A key advantage of Raney® Ni over Pd/C is its lower propensity to cause dehalogenation, making it a better choice for substrates containing halogen atoms.[2] Catalytic transfer hydrogenation using Raney® Nickel with a hydrogen donor like hydrazine hydrate can be a very rapid and efficient method for reducing aromatic nitro compounds, often with high yields.
Sodium Sulfide (Na₂S)
Sodium sulfide is a useful reagent for the selective reduction of one nitro group in the presence of others, particularly when catalytic hydrogenation or acidic conditions are not compatible with the substrate.[2] The reaction is typically carried out in an ethanol-water solvent system.[3] The mechanism involves electron transfer from the sulfide ion to the nitro group.[3]
Experimental Protocols
General Procedure for Mono-reduction using Tin(II) Chloride
The following is a general protocol based on the study by Bogdanova et al. for the mono-reduction of substituted 3,4'-dinitrobenzophenones.[1]
-
Dissolve the substituted this compound in an acidic medium.
-
Add a solution of tin(II) chloride to the reaction mixture.
-
Stir the reaction at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the product mixture by column chromatography to separate the isomers.
-
Characterize the isomers using spectroscopic methods (NMR, IR, Mass Spectrometry) to determine the product ratio.
Logical Workflow for Catalyst Selection
The selection of an appropriate catalyst for the selective reduction of this compound is a critical decision in the synthetic route. The following diagram illustrates a logical workflow to guide this selection process based on the substrate's characteristics and the desired outcome.
Caption: Workflow for selecting a catalyst for the reduction of this compound.
Conclusion
The selective mono-reduction of this compound is a nuanced transformation where the choice of catalyst is paramount. For achieving high regioselectivity, tin(II) chloride has been shown to be effective, with the selectivity being tunable by substituents on the benzophenone core.[1] For general, high-yield reductions, catalytic hydrogenation with Pd/C or Raney® Ni are powerful methods, with the latter being preferable for halogenated substrates.[2] Sodium sulfide offers a viable alternative for selective reductions under non-catalytic, neutral conditions.[2] Researchers should carefully consider the electronic nature of their specific substrate and the desired isomeric product to make an informed catalyst selection. Further experimental studies directly comparing these catalysts on the unsubstituted this compound would be highly valuable to the scientific community.
References
- 1. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Benzophenone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of commonly employed analytical techniques for the quantification of benzophenone and its derivatives. The selection of a robust and reliable analytical method is critical for ensuring the quality and safety of pharmaceutical products, food contact materials, and consumer goods. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS), supported by experimental data from various validation studies.
Introduction to Cross-Validation
Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent and reliable results for the same analyte in a given matrix.[1][2] This is a crucial step in analytical science, particularly within regulated industries, as it ensures the consistency and robustness of data across different laboratories, instruments, and analytical principles.[1][2] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures, which serves as the foundation for any cross-validation effort.[1]
Comparative Analysis of Analytical Methods
The choice between HPLC-MS/MS and GC-MS for the analysis of benzophenones depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific benzophenone derivatives being analyzed.[3]
Data Presentation
The following tables summarize the quantitative performance data for HPLC-MS/MS and GC-MS methods for benzophenone analysis, compiled from various studies.
Table 1: Performance Characteristics of HPLC-MS/MS Methods for Benzophenone Analysis
| Parameter | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Study 1 [4] | Cereal-based foods | ≥ 0.995 | 0.02–4.2 ng/g | Not Reported | Not Reported | Within-run: 1–29%, Between-run: 1–28% |
| Study 2 [5] | Human urine | Not Reported | Not Reported | 0.001–0.100 ng/mL | 79–113% | 2–15% |
| Study 3 [6] | Human placental tissue | Not Reported | 0.07–0.3 ng/g | 0.3–1.0 ng/g | 98–104% | < 5% |
| Study 4 [7] | Human urine | 0.991–0.999 | 0.01–0.23 µg/L | Not Reported | 80.0–108% | Intra-day: 0.8–6.1%, Inter-day: 1.8–9.5% |
| Study 5 [8] | Surface water | > 0.99 | 0.87–5.72 ng/L | 10.0–50.0 ng L⁻¹ | > 90% | < 11.03% |
Table 2: Performance Characteristics of GC-MS Methods for Benzophenone Analysis
| Parameter | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| Study 1 [9][10] | Food | Linear from 0.05 to 20 mg/kg | 0.01 mg/kg | 0.05 mg/kg | Not Reported | Not Reported |
| Study 2 [11] | Water | Not Reported | 0.034–0.067 µg/L (SPE) | Not Reported | 96–107% (SPE) | Not Reported |
| Study 3 [11] | Cosmetics | Not Reported | Not Reported | Not Reported | 44–70% | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from established and validated methods.[3]
Protocol 1: Analysis of Benzophenones in Water by Solid-Phase Extraction (SPE) and GC-MS[3]
This protocol is a foundational method for the analysis of benzophenones in water samples.[3]
-
Sample Collection and Preparation:
-
Collect water samples in amber glass bottles.
-
Acidify the samples to pH 3 with HCl.
-
Filter the samples through a 0.45 µm glass fiber filter.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH 3).[3]
-
Load 500 mL of the water sample onto the cartridge at a flow rate of 5 mL/min.[3]
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 30 min.
-
Elute the analytes with 10 mL of a mixture of ethyl acetate and dichloromethane (1:1, v/v).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[3]
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: TG-17MS, 30 m x 0.25 mm x 0.25 µm or equivalent.[12]
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 50-350.
-
Protocol 2: Analysis of Benzophenones in Biological Tissues by LC-MS/MS[3]
This protocol is suitable for the analysis of benzophenones in more complex biological matrices.
-
Sample Homogenization and Extraction:
-
Clean-up:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: UPLC Waters BEH C18 column (1.7 µm, 2.1 mm × 100 mm) or equivalent.[4]
-
Mobile Phase: A gradient of methanol with 0.1% formic acid and deionized water.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) mode using specific precursor and product ion transitions for each benzophenone derivative.
-
Mandatory Visualization
Logical Workflow for Cross-Validation of Analytical Methods
Caption: Logical workflow for the cross-validation of analytical methods.
Experimental Workflow for Benzophenone Analysis
Caption: General experimental workflow for benzophenone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenone in cartonboard packaging materials and the factors that influence its migration into food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Spectroscopic Comparison of 3,4'-Dinitrobenzophenone and its Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and drug development, the unambiguous identification and characterization of isomeric compounds are of paramount importance. Subtle variations in the substitution pattern on a molecular scaffold can profoundly influence a compound's biological activity, pharmacokinetic profile, and toxicity. This guide presents a detailed spectroscopic comparison of 3,4'-Dinitrobenzophenone and its positional isomers, 3,3'-Dinitrobenzophenone and 4,4'-Dinitrobenzophenone. By leveraging key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—this document provides researchers, scientists, and drug development professionals with the essential data and methodologies for the definitive identification of these isomers.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the 3,4'-, 3,3'-, and 4,4'-dinitrobenzophenone isomers. Due to the limited availability of complete experimental datasets in public repositories, some data points are predicted based on established spectroscopic principles and data from structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted, δ in ppm)
| Isomer | Predicted Chemical Shifts (ppm) and Splitting Patterns |
| This compound | Phenyl ring with 4-nitro group: ~8.4 (d, 2H), ~8.0 (d, 2H). Phenyl ring with 3-nitro group: ~8.6 (t, 1H), ~8.5 (dd, 1H), ~8.2 (dd, 1H), ~7.8 (t, 1H). |
| 3,3'-Dinitrobenzophenone | Symmetrical molecule. Predicted signals: ~8.6 (t, 2H), ~8.5 (dd, 2H), ~8.2 (dd, 2H), ~7.8 (t, 2H). A ¹H NMR spectrum image is available, showing complex multiplets in the aromatic region, consistent with this prediction.[1] |
| 4,4'-Dinitrobenzophenone | Symmetrical molecule. Predicted signals: ~8.4 (d, 4H), ~8.0 (d, 4H). |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)
| Isomer | Predicted Chemical Shifts (ppm) |
| This compound | C=O: ~194. Phenyl ring with 4-nitro group: C-NO₂ (~150), C-H (~131, ~124), C-ipso (~143). Phenyl ring with 3-nitro group: C-NO₂ (~148), C-H (~135, ~130, ~128, ~125), C-ipso (~138). |
| 3,3'-Dinitrobenzophenone | C=O: ~193. Phenyl rings: C-NO₂ (~148), C-H (~135, ~130, ~128, ~125), C-ipso (~138). |
| 4,4'-Dinitrobenzophenone | C=O: ~195. Phenyl rings: C-NO₂ (~150), C-H (~131, ~124), C-ipso (~143). |
Table 3: FTIR Spectroscopic Data (cm⁻¹)
| Isomer | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | Aromatic C-H Stretch |
| This compound | ~1665 | ~1525 | ~1345 | ~3100-3000 |
| 3,3'-Dinitrobenzophenone | ~1665 | ~1525 | ~1345 | ~3100-3000 |
| 4,4'-Dinitrobenzophenone | ~1665 | ~1525 | ~1345 | ~3100-3000 |
Note: The exact wavenumbers can vary slightly based on the sample preparation and the physical state of the sample.
Table 4: Mass Spectrometry Data (Electron Impact - EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 272 | Predicted: 226 ([M-NO₂]⁺), 150 ([C₆H₄CO]⁺), 121 ([C₆H₅NO₂]⁺), 104 ([C₆H₄CO-NO₂]⁺), 76 ([C₆H₄]⁺) |
| 3,3'-Dinitrobenzophenone | 272 | Predicted: 226 ([M-NO₂]⁺), 150 ([C₆H₄CO]⁺), 121 ([C₆H₅NO₂]⁺), 104 ([C₆H₄CO-NO₂]⁺), 76 ([C₆H₄]⁺) |
| 4,4'-Dinitrobenzophenone | 272 | Predicted: 226 ([M-NO₂]⁺), 150 ([C₆H₄CO]⁺), 121 ([C₆H₅NO₂]⁺), 104 ([C₆H₄CO-NO₂]⁺), 76 ([C₆H₄]⁺) |
Note: The relative intensities of fragment ions are expected to differ between isomers, providing a basis for differentiation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dinitrobenzophenone isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz (or higher) NMR spectrometer.
-
Parameters :
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz (or higher) NMR spectrometer.
-
Parameters :
-
Pulse Program: Proton-decoupled.
-
Pulse Angle: 45 degrees.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid dinitrobenzophenone isomer with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition :
-
Instrument : FTIR spectrometer.
-
Parameters :
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method : Electron Impact (EI).
-
Electron Energy : 70 eV.
-
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Data Acquisition :
-
Mass Range : m/z 50-300.
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions, the pattern of which is characteristic of the specific isomer.
-
Visualization of Analytical Workflow
The logical progression for the spectroscopic analysis and comparison of the dinitrobenzophenone isomers is depicted in the following workflow diagram.
Caption: Workflow for the spectroscopic comparison of dinitrobenzophenone isomers.
References
A Comparative Guide to Polyimides: Unveiling the Performance of 3,4'-Diaminobenzophenone Derivatives
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision. Polyimides, renowned for their exceptional thermal, mechanical, and dielectric properties, are a cornerstone in many advanced applications. This guide provides an objective comparison of polyimides derived from 3,4'-diaminobenzophenone (3,4'-DABP) against those synthesized from other common aromatic diamines, supported by experimental data to inform material selection.
The subtle variation in the isomeric attachment of the amino groups in the diamine monomer can significantly influence the final properties of the resulting polyimide. The asymmetric structure of 3,4'-diaminobenzophenone, in contrast to its more linear counterparts, imparts unique characteristics to the polymer chain, affecting its packing, flexibility, and intermolecular interactions. This comparison focuses on key performance indicators such as thermal stability and mechanical strength.
Performance Data at a Glance: A Comparative Analysis
The performance of polyimides is intricately linked to the chemical structure of both the diamine and the dianhydride monomers. To provide a clear comparison, the following tables summarize the key thermal and mechanical properties of polyimides synthesized from 3,4'-oxydianiline (3,4'-ODA), an isomer of 3,4'-DABP, and the more conventional 4,4'-oxydianiline (4,4'-ODA), with two different dianhydrides: pyromellitic dianhydride (PMDA) and 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). The data reveals that polyimides based on the asymmetrical 3,4'-ODA consistently exhibit a higher tensile modulus.[1]
Table 1: Thermal Properties of Polyimide Films [1]
| Polyimide System | Glass Transition Temperature (Tg) (°C) |
| PMDA / 4,4'-ODA | 406 |
| PMDA / 3,4'-ODA | 396 |
| BPDA / 4,4'-ODA | 281 |
| BPDA / 3,4'-ODA | 274 |
Table 2: Mechanical Properties of Polyimide Films [1]
| Polyimide System | Tensile Modulus (GPa) |
| PMDA / 4,4'-ODA | 2.10 |
| PMDA / 3,4'-ODA | 3.00 |
| BPDA / 4,4'-ODA | 2.60 |
| BPDA / 3,4'-ODA | 2.80 |
Understanding the Structure-Property Relationship
The structure of the diamine monomer is a critical determinant of the final properties of the polyimide. The relationship between the diamine structure and the resulting polymer characteristics can be visualized as a logical flow, where specific structural features of the diamine directly influence the polymer's chain conformation and intermolecular forces, which in turn dictate the macroscopic thermal and mechanical properties.
Caption: Relationship between diamine structure and polyimide properties.
Experimental Protocols
The following section details the methodologies for the synthesis and characterization of the polyimide films, providing a basis for reproducible research.
Synthesis of Polyimide Films
The synthesis of polyimide films typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor followed by thermal imidization.[1]
Step 1: Poly(amic acid) (PAA) Synthesis [1]
-
The diamine (e.g., 3,4'-ODA or 4,4'-ODA) is dissolved in a dry aprotic solvent, such as N,N-dimethylacetamide (DMAc), in a flask equipped with a mechanical stirrer and a nitrogen inlet.
-
An equimolar amount of the dianhydride (e.g., PMDA or BPDA) is gradually added to the diamine solution in increments.
-
The reaction mixture is stirred at a controlled temperature, typically around 0°C, for several hours (e.g., 6 hours) to yield a viscous PAA solution. A solid content of approximately 15 wt% is commonly targeted.
Step 2: Thermal Imidization [1]
-
The PAA solution is cast onto a clean glass substrate.
-
The cast film is left in a clean environment for an extended period (e.g., 48 hours) to allow for the removal of bubbles and to ensure a uniform thickness.
-
The film is then placed in a programmable oven and subjected to a specific heating program to induce cyclization and solvent removal. A typical heating profile involves ramping the temperature up to 300°C, holding for a period (e.g., 2 hours), and then slowly cooling to room temperature.
Characterization of Polyimide Films
Thermal Properties
-
Dynamic Mechanical Analysis (DMA): The glass transition temperature (Tg) of the polyimide films is determined using a dynamic mechanical analyzer.[1]
Mechanical Properties
-
Tensile Testing: The tensile modulus, tensile strength, and elongation at break of the polyimide films are measured using a universal testing machine according to standardized testing methods.
The following diagram illustrates the general workflow for the synthesis and characterization of polyimide films.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
A Comparative Guide to Nitrating Agents for Benzophenone
For Researchers, Scientists, and Drug Development Professionals
The nitration of benzophenone is a crucial transformation in organic synthesis, providing key intermediates for the preparation of pharmaceuticals, dyes, and other specialty chemicals. The deactivating nature of the benzophenone carbonyl group necessitates careful selection of the nitrating agent to achieve desired yields and regioselectivity. This guide offers a comparative analysis of common nitrating agents for benzophenone, supported by available experimental data and detailed methodologies.
Comparative Performance of Nitrating Agents
The selection of a nitrating agent for benzophenone significantly impacts the reaction's outcome. Key performance indicators include product yield, isomer distribution (regioselectivity), and the severity of reaction conditions. Due to the electron-withdrawing effect of the carbonyl group, nitration of benzophenone primarily yields meta-substituted products.[1] Dinitration, when desired, typically results in the formation of 3,3'-dinitrobenzophenone.
| Nitrating Agent | Composition | Typical Conditions | Product(s) | Yield (%) | Isomer Distribution (m:o:p) | Notes |
| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Heating (e.g., 90-95°C) | 3-Nitrobenzophenone, 3,3'-Dinitrobenzophenone | Varies | Predominantly meta | Formation of by-products such as m- and p-nitrobenzoic acids can occur.[2] |
| Mixed Acid with Oleum | Conc. HNO₃ / Fuming H₂SO₄ (Oleum) | 10-20°C to 70°C | 3,3'-Dinitrobenzophenone | ~94% (crude) | - | A patent describes a process for preparing 3,3'- or 3,4'-diaminobenzophenone starting from the nitration of a related compound.[3] |
| Dinitrogen Pentoxide | N₂O₅ | Mild conditions in liquefied gas (e.g., TFE) | Not specified for benzophenone | High yields reported for other aromatics[4][5] | - | An eco-friendly option with reduced acidic waste.[4][5] |
| Acetyl Nitrate | HNO₃ / Acetic Anhydride | - | Not specified for benzophenone | - | Can offer different regioselectivity compared to mixed acid.[6] | Safety concerns exist due to the explosive nature of acetyl nitrate.[6] |
| Nitronium Tetrafluoroborate | NO₂BF₄ | Anhydrous conditions | Not specified for benzophenone | - | A powerful nitrating agent. | Can be used in non-aqueous, acid-free systems. |
Experimental Protocols
Detailed experimental procedures are critical for reproducibility and optimization. Below are representative protocols for the nitration of benzophenone using mixed acid.
Dinitration of Benzophenone using Mixed Acid with Fuming Nitric Acid
This procedure is adapted from the work of Bennett and Grove.[2]
Materials:
-
Benzophenone (100 g)
-
Fuming Nitric Acid (100 g)
-
Concentrated Sulfuric Acid (430 g)
Procedure:
-
Combine benzophenone with concentrated sulfuric acid and fuming nitric acid.
-
Heat the mixture at 90°C for 1 hour.
-
Alternatively, dissolve the benzophenone in 6 parts of fuming nitric acid at 70°C and heat at 90-95°C for 3 hours.
-
Work-up of the reaction mixture is required to isolate the nitrated products. The original paper describes the formation of by-products, including m- and p-nitrobenzoic acids, which arise from the cleavage of the nitrobenzophenones under the strong acidic conditions.[2]
Synthesis of 3,3'- or 3,4'-Dinitrobenzophenone Derivatives (Illustrative)
The following protocol is based on a patent for the synthesis of precursors to diaminobenzophenones and illustrates the conditions for dinitration.[3]
Materials:
-
Crude chloronitrobenzophenone
-
Mixed acid (250 g conc. H₂SO₄ and 80 g 94% HNO₃)
Procedure:
-
Nitrate the crude chloronitrobenzophenone using the mixed acid at a temperature of 50 to 60°C for 3 hours.
-
After the reaction is complete, cool the reaction mixture and pour it into 2 liters of ice water.
-
Recover the product by filtration and dry it to obtain the crude chlorodinitrobenzophenone. The reported overall yield for this step is 92.6%.[3]
Visualizing the Chemistry
To better understand the processes involved in the nitration of benzophenone, the following diagrams illustrate the fundamental reaction mechanism and a logical workflow for selecting a suitable nitrating agent.
Caption: General mechanism for the electrophilic aromatic nitration of benzophenone.
References
- 1. homework.study.com [homework.study.com]
- 2. 92. By-products in aromatic nitration. Part II. Nitration of diphenyl, quinoline, and benzophenone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 4. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Verifying the Molecular Architecture of 3,4'-Dinitrobenzophenone: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical checkpoint. This guide provides a comparative analysis for confirming the structure of 3,4'-Dinitrobenzophenone utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited accessibility of direct experimental NMR data for this compound in readily available literature, this guide leverages predicted NMR data and compares it with experimental data of analogous nitrobenzophenone derivatives to provide a robust framework for structural verification.
Predicted NMR Spectral Data for this compound
To facilitate the structural analysis, ¹H and ¹³C NMR spectra for this compound were predicted using specialized software. The anticipated chemical shifts are summarized in the tables below. These predictions are based on established algorithms that calculate the magnetic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| H-2', H-6' | 8.42 | Doublet |
| H-2 | 8.70 | Singlet (Triplet) |
| H-4 | 8.52 | Doublet of Doublets |
| H-5 | 7.95 | Triplet |
| H-6 | 8.25 | Doublet of Doublets |
| H-3', H-5' | 8.03 | Doublet |
Predicted using nmrdb.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | 193.8 |
| C-1 | 137.9 |
| C-2 | 125.1 |
| C-3 | 148.8 |
| C-4 | 131.0 |
| C-5 | 130.6 |
| C-6 | 136.2 |
| C-1' | 142.5 |
| C-2', C-6' | 131.2 |
| C-3', C-5' | 124.2 |
| C-4' | 150.9 |
Predicted using nmrdb.org
Comparative Analysis with Nitrobenzophenone Analogues
To substantiate the predicted data, a comparison with the experimentally determined NMR data of structurally similar compounds, 4-Nitrobenzophenone and 3-Nitrobenzophenone, is invaluable. This comparison helps in understanding the influence of the nitro group's position on the chemical shifts of the aromatic protons and carbons.
Table 3: Experimental ¹H and ¹³C NMR Data for 4-Nitrobenzophenone and 3-Nitrobenzophenone
| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |
| 4-Nitrobenzophenone | ¹H | 8.35 (d, 2H), 7.95 (d, 2H), 7.81 (d, 2H), 7.66 (t, 1H), 7.53 (t, 2H) |
| ¹³C | 194.8, 149.8, 142.9, 136.3, 133.5, 130.7, 130.1, 128.7, 123.6 | |
| 3-Nitrobenzophenone | ¹H | 8.65-8.62 (m, 1H), 8.47-8.44 (m, 1H), 8.15-8.12 (m, 1H), 7.84-7.81 (m, 2H), 7.76-7.72 (m, 1H), 7.68-7.63 (m, 1H), 7.53-7.48 (m, 2H) |
| ¹³C | 194.4, 148.4, 138.8, 136.4, 135.2, 133.6, 130.2, 130.1, 128.9, 127.4, 124.8 |
Data obtained from publicly available spectral databases.
The comparison reveals that the predicted chemical shifts for this compound are in plausible ranges based on the experimental data of its mono-nitro analogues. The electron-withdrawing nature of the nitro groups is expected to shift the adjacent and ortho/para protons and carbons downfield, which is consistent with the predicted values.
Experimental Protocol for NMR Spectroscopy
For researchers aiming to acquire experimental data, the following protocol outlines the standard procedure for obtaining ¹H and ¹³C NMR spectra.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural confirmation.
By following this comprehensive guide, researchers can confidently approach the structural elucidation of this compound. The combination of predicted data, comparative analysis with known compounds, and a standardized experimental protocol provides a robust methodology for accurate molecular characterization.
Purity assessment of synthesized 3,4'-Dinitrobenzophenone against a reference standard
A Comparative Guide to the Purity Assessment of Synthesized 3,4'-Dinitrobenzophenone
For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of synthesized this compound against a certified reference standard, offering detailed experimental protocols and data interpretation to ensure the quality and integrity of the compound for further applications.
Introduction to this compound and Purity Assessment
This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. The presence of impurities, such as starting materials, by-products, or residual solvents, can significantly impact the outcomes of subsequent reactions and biological assays. Therefore, a rigorous purity assessment is crucial. This process involves comparing the analytical data of the synthesized product with that of a highly purified and well-characterized reference standard.[1]
A multi-faceted analytical approach is typically employed, combining chromatographic and spectroscopic techniques to confirm the identity and quantify the purity of the synthesized compound.[2][3]
Synthesis and Purification of this compound
A common route for the synthesis of this compound involves the nitration of a suitable benzophenone precursor. The following is a generalized protocol.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting benzophenone derivative.
-
Nitration: Cool the flask in an ice bath and slowly add a nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) while maintaining a low temperature.[4]
-
Reaction Monitoring: The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is carefully poured into ice water to precipitate the crude product.
-
Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.
The Role of a Reference Standard
A reference standard is a highly purified compound that is used as a benchmark for analytical purposes.[1] It is essential for:
-
Qualitative Identification: Confirming the identity of the synthesized compound by comparing retention times in chromatography and spectral data.
-
Quantitative Analysis: Determining the purity of the synthesized compound by comparing peak areas in chromatograms or signal intensities in spectra.
For this guide, a commercially available this compound reference standard with a certified purity of >98% is used.[5][6][7]
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical progression from the synthesized compound to the final purity determination.
Comparative Analytical Techniques and Protocols
A combination of analytical methods is essential for a thorough purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for determining the purity of a compound by separating it from potential impurities.[3]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare solutions of both the synthesized compound and the reference standard in acetonitrile at a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 5.2 | 99.5 |
| Synthesized Product | 5.2 | 98.8 |
| Impurity 1 | 3.8 | 0.7 |
| Impurity 2 | 6.1 | 0.5 |
The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[3]
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode.
-
Scan Range: 100-500 m/z.
-
Sample Preparation: Dilute the HPLC sample solution with the mobile phase.
Data Presentation: Mass Spectrometry Data
| Sample | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ |
| Reference Standard | 273.05 | 273.06 |
| Synthesized Product | 273.05 | 273.06 |
The molecular formula for this compound is C13H8N2O5, with a molecular weight of 272.22 g/mol .[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is used to confirm that the synthesized compound has the correct structure.[2][9]
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6).[10]
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
Data Presentation: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
| Sample | Chemical Shift (δ) ppm and Multiplicity |
| Reference Standard | δ 8.45 (d), 8.30 (d), 8.15 (dd), 8.00 (d), 7.85 (t), 7.70 (t) |
| Synthesized Product | δ 8.45 (d), 8.30 (d), 8.15 (dd), 8.00 (d), 7.85 (t), 7.70 (t) |
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The spectrum of the synthesized product should match that of the reference standard.
Visualizing the Analytical Workflow
The following diagram outlines the steps involved in the HPLC analysis.
Conclusion
The purity assessment of synthesized this compound requires a systematic approach using multiple analytical techniques. By comparing the data from HPLC, Mass Spectrometry, and NMR spectroscopy of the synthesized product against a certified reference standard, researchers can confidently determine the purity and confirm the identity of their compound. This rigorous quality control is essential for ensuring the validity and reproducibility of scientific research and development.
References
- 1. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 5. This compound | 1469-74-5 | TCI EUROPE N.V. [tcichemicals.com]
- 6. This compound | 1469-74-5 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. This compound | 1469-74-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. 3,4′-DINITRO BENZOPHENONE – CHEM-IS-TRY Inc [chem-is-try.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Dinitrobenzophenone Reduction Methods for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and professionals in drug development, the efficient and selective reduction of dinitrobenzophenones to their corresponding diaminobenzophenones is a critical transformation. This guide provides an objective comparison of common reduction methodologies, supported by available experimental data, to aid in the selection of the most suitable method for specific applications.
The conversion of dinitrobenzophenones to diaminobenzophenones is a key step in the synthesis of various pharmaceuticals, high-performance polymers, and dyes. The choice of reduction method significantly impacts reaction efficiency, selectivity, yield, and overall cost. This document evaluates three primary methods: chemical reduction with stannous chloride (SnCl₂), catalytic hydrogenation, and electrochemical reduction.
Comparison of Performance and Kinetic Parameters
While specific kinetic data for the reduction of dinitrobenzophenones is not extensively available in publicly accessible literature, a comparative analysis can be drawn from studies on structurally similar nitroaromatic compounds. The following table summarizes typical performance indicators for each method.
| Method | Typical Reagents/Catalysts | Reaction Time | Yield (%) | Selectivity | Key Considerations |
| Chemical Reduction (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol | 0.75 - 12 hours[1] | 66 - 95+[1][2] | Good functional group tolerance (ketones, halogens often unaffected)[3] | Stoichiometric amounts of metal salts required, leading to significant waste. Tin residues can be toxic.[3] |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Nickel | 4 - 10 hours[4][5] | 83 - 100[4][5] | Can be highly selective with proper catalyst choice, but may also reduce other functional groups (e.g., carbonyls, double bonds).[6] | Requires specialized high-pressure equipment. Catalyst can be pyrophoric. Offers a cleaner reaction profile with minimal waste.[6] |
| Electrochemical Reduction | Electric current, often with a mediator | Variable | Potentially high | Can be highly selective by controlling the electrode potential. | Avoids harsh chemical reagents. Scalability can be a challenge. Reaction kinetics are influenced by factors like current density and pH.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for each reduction method, adapted from literature for the reduction of dinitrobenzophenones.
Chemical Reduction using Stannous Chloride (SnCl₂)
This method is a classic and reliable approach for nitro group reduction with good functional group tolerance.
Procedure:
-
To a solution of 4,4'-dinitrobenzophenone in ethanol, add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 0.75 hours).[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Catalytic Hydrogenation
This method is often preferred for its high efficiency and cleaner reaction profile, especially on an industrial scale.
Procedure:
-
In a high-pressure autoclave, suspend 4,4'-dinitrobenzophenone and a catalyst (e.g., 5% Palladium on Carbon) in a suitable solvent (e.g., 1,2-dichloroethane or tetrahydrofuran).[4][5]
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the mixture at a controlled temperature (e.g., 30-35°C) for the required reaction time (e.g., 10 hours).[4]
-
Monitor the reaction by observing hydrogen uptake.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Electrochemical Reduction
This technique offers a green alternative by avoiding stoichiometric chemical reagents.
Procedure:
-
In a two-compartment electrochemical cell separated by a proton exchange membrane, place a solution of the dinitrobenzophenone in a suitable solvent (e.g., acetonitrile with a supporting electrolyte) in the cathode compartment.
-
Fill the anode compartment with an appropriate electrolyte solution.
-
Use suitable electrodes (e.g., a platinum cathode and a carbon anode).
-
Apply a constant current or a controlled potential to the cell.
-
Monitor the reaction progress by cyclic voltammetry or by analyzing aliquots of the catholyte using HPLC.
-
Upon completion, extract the product from the catholyte using an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product as needed.
Reaction Mechanisms and Visualized Workflows
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The generally accepted pathway involves the formation of nitroso and hydroxylamine intermediates.
The following diagram illustrates a logical workflow for selecting a suitable reduction method based on key experimental considerations.
Conclusion
The choice of a reduction method for dinitrobenzophenones depends on a variety of factors including the scale of the reaction, the presence of other functional groups, tolerance for waste generation, and available equipment.
-
Chemical reduction with SnCl₂ is a versatile and accessible lab-scale method with good functional group tolerance. However, its significant drawback is the generation of stoichiometric amounts of metal waste.
-
Catalytic hydrogenation is highly efficient and clean, making it the method of choice for large-scale industrial production. Careful selection of the catalyst and reaction conditions is necessary to ensure selectivity, especially in the presence of other reducible functional groups.
-
Electrochemical reduction presents a green and sustainable alternative, avoiding the use of harsh chemical reducing agents. While highly selective, its scalability may be a concern for large-scale manufacturing.
Further research focusing on detailed kinetic studies of dinitrobenzophenone reduction under various conditions would be invaluable for the optimization of these important synthetic transformations.
References
Safety Operating Guide
Proper Disposal of 3,4'-Dinitrobenzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,4'-Dinitrobenzophenone are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, based on safety data sheets (SDS).
The primary and mandated method for the disposal of this compound is to use an approved and licensed waste disposal company.[1][2][3] On-site treatment or disposal via the sewer system is not recommended and is often against regulations.
Essential Safety and Handling Information
Before proceeding with any disposal-related activities, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE) to be used.
| Hazard Category | Description |
| Acute Toxicity | Harmful if swallowed. |
| Skin Contact | May cause skin irritation. |
| Eye Contact | Causes serious eye irritation.[1][3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. |
| Combustibility | The substance is combustible. |
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles.[1][2][3] |
| Body Protection | Laboratory coat, long-sleeved clothing.[1][2][3] |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust is generated. |
Step-by-Step Disposal Procedure
The following steps outline the process for the safe disposal of this compound waste.
-
Segregation and Storage of Waste:
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste in its original, clearly labeled container. If the original container is not usable, transfer the waste to a compatible, properly labeled container.
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.
-
Provide the EHS department with an accurate description of the waste, including the chemical name and quantity.
-
-
Preparing for Pickup:
-
Ensure the waste container is tightly sealed and the label is legible.
-
Follow any specific instructions provided by your EHS department for packaging and pickup.
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[1] Avoid generating dust.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance) and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,4'-Dinitrobenzophenone
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3,4'-Dinitrobenzophenone. Adherence to these protocols is essential for ensuring personal safety and environmental protection.
Hazard Identification and Quantitative Data
This compound is a flammable solid that can cause irritation to the eyes, skin, and respiratory system.[1] It is crucial to handle this chemical with appropriate precautions in a controlled laboratory environment.
Table 1: Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statement | H228 | Flammable solid.[1] |
| R36/37/38 | Irritating to eyes, respiratory system and skin.[1] | |
| Precautionary Statements | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P240 | Ground and bond container and receiving equipment.[1] | |
| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |
| S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] | |
| S36 | Wear suitable protective clothing.[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to Light yellow to Green powder/crystal |
| Molecular Weight | 272.21 g/mol [1] |
| Melting Point | 172.0 to 176.0 °C |
| Purity | >98.0% (GC) |
Note: Specific occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established. Handle with caution to minimize exposure.
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical to mitigate the risks associated with this compound.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area. Use a certified chemical fume hood to prevent the dispersion of dust.
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[1] All equipment and containers must be properly grounded and bonded to prevent static discharge.[1]
-
Safety Stations: Ensure immediate access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3] Standard eyeglasses are not sufficient.[3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, use a NIOSH-approved air-purifying respirator with appropriate particulate filters.[4]
Handling Protocol:
-
Preparation: Before handling, ensure all engineering controls are operational and all required PPE is donned correctly.
-
Dispensing: Avoid creating dust when handling the solid material. Use spark-proof tools.
-
Hygiene: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory area.[7]
-
Contamination: If skin contact occurs, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[6][7] If eye contact occurs, rinse cautiously with water for several minutes.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Store locked up and segregated from incompatible materials such as strong oxidizing agents.
Disposal Plan: Waste and Spills
Proper disposal is a critical step in the chemical lifecycle to ensure environmental safety.
Waste Disposal Protocol:
-
Classification: All waste containing this compound, including contaminated materials and rinsate, must be treated as hazardous waste.
-
Containment: Collect solid waste in a clearly labeled, sealed, and appropriate hazardous waste container. Liquid waste (e.g., from rinsing) should be collected in a separate, labeled hazardous waste container for liquids.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant. Do not dispose of down the drain or in regular trash.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous waste.[8] After decontamination, deface the label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.[8]
Spill Response Protocol: The immediate response to a spill is crucial for containment and safety. The following workflow outlines the necessary steps.
Caption: Spill response workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. dupont.com [dupont.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
